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Core Science & Biosynthesis

Foundational

Self-Assembly Mechanisms of Hydrophobic Ile-Ile Dipeptides

The following technical guide details the self-assembly mechanisms of hydrophobic Isoleucine-Isoleucine (Ile-Ile) dipeptides. This document is structured for researchers in peptide nanotechnology and drug delivery, focus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the self-assembly mechanisms of hydrophobic Isoleucine-Isoleucine (Ile-Ile) dipeptides. This document is structured for researchers in peptide nanotechnology and drug delivery, focusing on the distinct role of aliphatic hydrophobicity in supramolecular organization.

Technical Guide & Whitepaper

Executive Summary

The self-assembly of short peptides into ordered nanostructures is a cornerstone of modern supramolecular chemistry. While the aromatic dipeptide diphenylalanine (Phe-Phe) is the most widely studied motif, the Isoleucine-Isoleucine (Ile-Ile) dipeptide represents a critical model for understanding aliphatic hydrophobic assembly . Unlike Phe-Phe, which relies heavily on


-

stacking, Ile-Ile assembly is driven almost exclusively by the hydrophobic effect and backbone hydrogen bonding. This guide explicates the molecular mechanics, thermodynamic drivers, and experimental protocols for generating and characterizing Ile-Ile nanostructures, highlighting their potential as biocompatible drug delivery vectors.

Molecular Basis of Assembly

The self-organization of Ile-Ile is governed by the interplay between the peptide backbone and the bulky,


-branched aliphatic side chains.
Structural Drivers
  • Aliphatic Hydrophobicity: The sec-butyl side chain of isoleucine is highly hydrophobic. In aqueous environments, the thermodynamic penalty of solvating these non-polar groups drives the peptides to aggregate, burying the hydrophobic surface area.

  • Backbone Hydrogen Bonding: The amide and carbonyl groups of the peptide backbone form intermolecular hydrogen bonds (H-bonds). In Ile-Ile assemblies, this typically manifests as a

    
    -sheet architecture , where individual dipeptides stack to form extended strands.
    
  • Steric Constraints: Isoleucine is

    
    -branched, introducing significant steric bulk close to the backbone. This restricts the conformational freedom (
    
    
    
    angles), pre-organizing the molecule for assembly but also dictating the twist and packing density of the resulting nanofibers.
Assembly Pathway

The transition from monomer to supramolecular structure follows a nucleation-elongation model.

IleIle_Assembly Monomer Monomer (Disordered) Solvated Ile-Ile Nucleation Nucleation Critical Aggregation Conc. (CAC) Monomer->Nucleation Hydrophobic Collapse Oligomer Oligomeric Stack Beta-Sheet Formation Nucleation->Oligomer Intermolecular H-bonding Protofibril Protofibril Elongation via H-bonding Oligomer->Protofibril Axial Stacking Mature Mature Nanostructure Nanofibers / Hydrogel Protofibril->Mature Lateral Association Mature->Monomer Thermal/Chemical Disassembly

Figure 1: Nucleation-elongation pathway of Ile-Ile self-assembly driven by hydrophobic collapse and hydrogen bonding.

Thermodynamics and Kinetics

Understanding the energetic landscape is crucial for controlling morphology.

Thermodynamic Drivers

The assembly is primarily entropy-driven at room temperature.

  • 
    :  The release of structured water molecules (clathrates) surrounding the hydrophobic isoleucine side chains into the bulk solvent provides the entropic gain that compensates for the enthalpic cost of ordering the peptides.
    
  • Enthalpic Contribution (

    
    ):  Formation of intermolecular H-bonds provides favorable enthalpy, stabilizing the aggregate.
    
Kinetic Control

The morphology of Ile-Ile assemblies is highly sensitive to the rate of solvent exchange or cooling.

  • Fast Kinetics (Rapid Solvent Switch): Often yields metastable, thinner fibers or amorphous aggregates due to kinetic trapping.

  • Slow Kinetics (Controlled Cooling): Allows for thermodynamic equilibrium, favoring the formation of long, defect-free nanofibers or crystalline plates.

Experimental Protocols

This section details a self-validating "Solvent Switch" protocol, the gold standard for initiating hydrophobic peptide assembly.

Protocol: Solvent-Switch Assembly

Objective: To trigger controlled self-assembly of Ile-Ile by altering solvent polarity.

Reagents:

  • Lyophilized Ile-Ile dipeptide (purity >95%).

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - Solubilizing agent.

  • Ultra-pure water (Milli-Q) - Anti-solvent.

Workflow:

Protocol_Workflow Step1 1. Solubilization Dissolve Ile-Ile in HFIP (100 mg/mL stock) Step2 2. Pre-treatment Sonicate 5-10 min Ensure monomeric state Step1->Step2 Step3 3. Dilution (Trigger) Aliquot into Water (Final conc: 1-5 mg/mL) Step2->Step3 Rapid Injection Step4 4. Incubation Static aging at 25°C (2-24 hours) Step3->Step4 Step5 5. Characterization TEM / ThT Assay / CD Step4->Step5

Figure 2: Step-by-step solvent switch methodology for reproducible Ile-Ile assembly.

Characterization Matrix

To validate the structure, use the following orthogonal methods:

MethodTarget ParameterExpected Result for Ile-Ile
TEM/SEM MorphologyNanofibers (diam. 10-100 nm) or twisted ribbons.
Thioflavin T (ThT) Amyloid-like natureFluorescence enhancement at 482 nm (indicates

-sheet).
Circular Dichroism (CD) Secondary StructureNegative peak ~218 nm (

-sheet signature).
FTIR H-BondingAmide I band at 1630-1640 cm

(

-sheet).

Applications in Drug Development

The hydrophobic core of Ile-Ile assemblies makes them ideal candidates for encapsulating hydrophobic therapeutics.

  • Hydrophobic Drug Encapsulation: Drugs with poor water solubility (e.g., curcumin, paclitaxel) can be co-assembled with Ile-Ile. The drug partitions into the hydrophobic domains of the nanofiber, improving its apparent solubility and bioavailability.

  • Sustained Release: The dense

    
    -sheet network resists rapid enzymatic degradation, offering a depot effect for sustained release profiles.
    

References

  • Rissanou, A. N., et al. (2020). Self-Assembly of Alanine-Isoleucine and Isoleucine-Isoleucine Dipeptides through Atomistic Simulations and Experiments. Journal of Physical Chemistry B. Link

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Link

  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels. Journal of Peptide Science. Link

  • Ma, M., et al. (2013). Supramolecular hydrogels based on self-assembly of hydrophobic dipeptides. Chemical Communications.[1][2] Link

  • Kim, J., et al. (2023). Demonstrating the Impact of L- and D-Peptide Isomer Mixtures on Hydrogel Self-Assembly via Molecular Dynamics. Society for Biomaterials. Link

Sources

Exploratory

The Ile-Ile Motif in Marine Bioactives: Frequency, Functionality, and Therapeutic Potential

Topic: Ile-Ile Sequence Frequency in Bioactive Marine Peptides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The dipeptide motif Isoleucine-Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ile-Ile Sequence Frequency in Bioactive Marine Peptides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The dipeptide motif Isoleucine-Isoleucine (Ile-Ile) represents a high-value hydrophobic cluster within the marine peptidome. While less ubiquitous than Proline-rich sequences in collagenous marine sources, the Ile-Ile sequence—and its extended variants like Ala-His-Ile-Ile-Ile (AHIII) —exhibits disproportionately high bioactivity, particularly in ACE inhibition and DPP-IV modulation . This guide analyzes the structural causality of the Ile-Ile motif, its occurrence in specific marine phyla (Tunicates, Algae, Teleosts), and provides a validated workflow for its isolation and quantification.

The "Hydrophobic Power" of Marine Peptides

Marine organisms exist in high-salinity, high-pressure environments that necessitate unique protein adaptations. A defining characteristic of bioactive marine hydrolysates is their high content of hydrophobic amino acids (HAAs) —typically 30–40% of the total sequence composition.

Why Ile-Ile Matters

The Ile-Ile sequence is not merely a structural linker; it is a functional "warhead" for two critical therapeutic targets:

  • ACE Inhibition (Hypertension): The Angiotensin-I Converting Enzyme (ACE) prefers substrates with hydrophobic C-terminal residues. The bulky, branched side chain of Isoleucine fits precisely into the S1/S2 hydrophobic pockets of ACE, displacing the native substrate (Angiotensin I).

  • DPP-IV Inhibition (Type 2 Diabetes): Dipeptidyl peptidase-IV cleaves N-terminal dipeptides. Peptides with an N-terminal Ile (e.g., Ile-Pro, Ile-Leu) are potent competitive inhibitors.

Frequency & Occurrence Data: The Marine Reservoir

Unlike ubiquitous motifs (e.g., Gly-Pro in collagen), the Ile-Ile sequence often appears as a "privileged motif" generated only through specific enzymatic cleavage.

Comparative Occurrence Table
Marine SourcePeptide Sequence IdentifiedBioactivityMechanismReference
Tunicate (Styela clava)Ala-His-Ile-Ile-Ile (AHIII) ACE InhibitionCompetitive binding to active site[1]
Red Algae (Palmaria palmata)Met-Ala-Gly-Val-Asp-His-Ile DPP-IV InhibitionC-terminal interaction[2]
Red Algae (Palmaria palmata)Ile-Leu-Ala-Pro DPP-IV InhibitionN-terminal competitive inhibition[2]
Salmon Muscle Ile-Phe AntihypertensiveC-terminal hydrophobic interaction[3]
Sardine Hydrolysate Ile-Tyr ACE InhibitionZinc metallopeptidase interaction[4]
The Styela clava Case Study

The isolation of AHIII (565 Da) from the sea squirt Styela clava is the definitive example of Ile-Ile clustering.

  • Frequency: Rare in bulk protein, but enriched in the <1 kDa fraction after enzymatic hydrolysis.

  • Potency: The triple-Ile C-terminus provides exceptional steric bulk, preventing ACE from processing the peptide, effectively "jamming" the enzyme.

Mechanistic Action & Structural Logic[1]

ACE Inhibition Pathway

The efficacy of Ile-Ile containing peptides is dictated by the C-terminal Rule . ACE is a zinc-metallopeptidase.

  • Binding: The terminal carboxylate of the Ile-Ile motif coordinates with the Zinc ion (

    
    ) at the ACE active site.
    
  • Steric Fit: The sec-butyl side chain of Isoleucine interacts with the hydrophobic sub-sites (

    
    ) of ACE, stabilizing the inhibitor-enzyme complex.
    

ACE_Mechanism ACE ACE Enzyme (Active Site) Complex Enzyme-Inhibitor Complex ACE->Complex Hydrophobic Interaction (S1/S2) Substrate Angiotensin I (Native Substrate) Substrate->ACE Normal Binding IlePeptide Ile-Ile Peptide (Inhibitor) IlePeptide->ACE Competitive Binding (High Affinity) BP_Response Reduced Blood Pressure Complex->BP_Response Prevents Ang II Formation Note Key Interaction: C-terminal Ile coordinates with Zn2+ ion Complex->Note

Figure 1: Mechanism of competitive ACE inhibition by Ile-Ile containing marine peptides.

Technical Workflow: Isolation & Identification

To isolate Ile-Ile sequences, researchers must employ a "Hydrophobicity-Guided" fractionation strategy. Standard protocols often miss these peptides due to their low solubility in aqueous buffers.

Step-by-Step Protocol
Phase 1: Enzymatic Hydrolysis

Objective: Release hydrophobic clusters from the parent protein matrix.

  • Substrate: Marine protein isolate (e.g., Tunicate flesh, Fish skin).

  • Enzyme Selection:

    • Alcalase (Bacillus licheniformis): Broad specificity, excellent for releasing hydrophobic residues.

    • Pepsin/Pancreatin: Simulates GI digestion to prove bioavailability.[1]

  • Condition: pH 8.0, 50°C, E/S ratio 1:100, 4–6 hours.

  • Termination: Heat inactivation (90°C, 10 min).

Phase 2: Fractionation (The Critical Step)

Objective: Separate peptides based on molecular weight and hydrophobicity.

  • Ultrafiltration: Pass hydrolysate through a 3 kDa MWCO membrane . The bioactive Ile-Ile peptides are almost exclusively in the permeate (<3 kDa).

  • RP-HPLC: Use a C18 column.[2]

    • Gradient: 0–60% Acetonitrile (ACN) with 0.1% TFA.

    • Logic: Ile-Ile peptides are hydrophobic; they will elute later in the gradient compared to polar peptides. Collect fractions eluting between 25–40% ACN.

Phase 3: Identification (De Novo Sequencing)
  • Mass Spectrometry: LC-MS/MS (Q-TOF or Orbitrap).

  • Fragmentation: Look for the characteristic immonium ion of Isoleucine (86.09 Da) in the MS2 spectra.

  • Differentiation: Distinguishing Leucine (Leu) from Isoleucine (Ile) is difficult in standard MS.

    • Solution: Use High-Energy Collisional Dissociation (HCD) or chemical derivatization if exact sequence confirmation is required, though for bioactivity, the Leu/Ile substitution is often functionally conservative.

Isolation_Workflow Source Marine Source (Tunicate/Fish) Hydrolysis Enzymatic Hydrolysis (Alcalase, pH 8, 50°C) Source->Hydrolysis Protein Extraction Ultrafiltration Ultrafiltration (< 3 kDa Permeate) Hydrolysis->Ultrafiltration Remove Aggregates HPLC RP-HPLC Fractionation (C18 Column) Ultrafiltration->HPLC Hydrophobic Separation MS LC-MS/MS Identification (De Novo Sequencing) HPLC->MS Target Late Eluting Fractions Validation Synthetic Validation (IC50 Determination) MS->Validation Confirm Bioactivity

Figure 2: Hydrophobicity-guided workflow for isolating Ile-Ile peptides.

Stability & Bioavailability Challenges

A major advantage of the Ile-Ile motif is its resistance to digestive degradation .

  • Steric Hindrance: The branched side chains of Isoleucine hinder the access of digestive proteases (like Trypsin, which cleaves at Lys/Arg).

  • GI Transit: Studies on Palmaria palmata hydrolysates confirm that Ile-containing peptides (e.g., Ile-Leu-Ala-Pro) remain intact after simulated gastric and intestinal digestion [2].[1]

  • Absorption: Dipeptides and tripeptides (like Ile-Ile or Ile-Phe) are absorbed intact via the PepT1 transporter in the intestine, ensuring high bioavailability compared to larger oligopeptides.

References

  • Ko, S. C., et al. (2012). Purification and characterization of angiotensin I-converting enzyme inhibitory peptide from enzymatic hydrolysates of Styela clava flesh tissue.[3] Process Biochemistry, 47(1), 34-40. Link

  • Harnedy, P. A., & FitzGerald, R. J. (2013). Fractionation and identification of antioxidant and ACE inhibitory peptides from enzymatic hydrolysates of Palmaria palmata. Journal of Applied Phycology, 25, 1273-1283. Link

  • Ahhmed, A. M., & Muguruma, M. (2010). A review of meat protein hydrolysates and hypertension. Meat Science, 86(1), 110-118. Link

  • Matsui, T., et al. (1993). Antihypertensive effect of a peptide isolated from sardine muscle hydrolysate. Biological and Pharmaceutical Bulletin, 16(10), 1063-1066. Link

  • Ngo, D. H., et al. (2012). Marine bioactive peptides as potential antioxidants. Current Protein and Peptide Science, 13(3), 296-309. Link

Sources

Foundational

The Kinetic Dilemma of Isoleucine: Hydrophobic Stability vs. Steric Frustration

Executive Summary In the engineering of biologics and the study of protein folding diseases, Isoleucine (Ile) presents a unique biophysical paradox. As a -branched, highly hydrophobic residue, Ile is a potent driver of h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of biologics and the study of protein folding diseases, Isoleucine (Ile) presents a unique biophysical paradox. As a


-branched, highly hydrophobic residue, Ile is a potent driver of hydrophobic collapse, essential for stabilizing the protein core. However, these same properties introduce significant steric hindrance and conformational entropy penalties that can distort folding kinetics.

This technical guide analyzes the impact of Ile-Ile residues on protein folding kinetics, focusing on the competition between hydrophobic stabilization and steric frustration . It provides actionable protocols for characterizing these residues using kinetic assays and offers strategies for rational drug design.

Part 1: The Biophysics of Ile-Ile Interactions

The Beta-Branching Penalty

Unlike Leucine (Leu), where the branching occurs at the


-carbon, Isoleucine branches at the 

-carbon (immediately adjacent to the backbone). This structural feature restricts the

and

torsion angles of the polypeptide backbone, significantly reducing the conformational entropy of the unfolded state.
  • Alpha-Helix Destabilization: The bulky

    
    -branch creates steric clashes with the backbone carbonyl oxygen of the preceding residue (
    
    
    
    ) in an
    
    
    -helix. Consequently, Ile has a low helical propensity compared to Leu or Ala.
  • Beta-Sheet Propensity: Ile favors

    
     formation. In a 
    
    
    
    -sheet, the side chains alternate above and below the plane, allowing the bulky
    
    
    -branch to pack efficiently without backbone clashes.
Hydrophobic Collapse and Kinetic Traps

Folding is often initiated by a "hydrophobic collapse," where non-polar residues aggregate to bury their surface area.[1]

  • The Ile-Ile Glue: The interaction between two Ile residues is one of the strongest hydrophobic contacts possible in a protein core.

  • The Trap: If Ile-Ile contacts form non-natively (early in the folding pathway but in the wrong geometric configuration), the high energy barrier required to break this hydrophobic interaction can stall the protein in a misfolded intermediate state . This creates a "rough" energy landscape characterized by deep kinetic traps.

Part 2: Mechanistic Insights & Signaling Pathways

The Folding Energy Landscape

The presence of Ile clusters changes the folding landscape from a smooth "funnel" to a rugged terrain. The diagram below illustrates how Ile-Ile interactions can create local minima (traps) that slow down the transit to the Native State (


).

FoldingLandscape Unfolded Unfolded State (U) High Entropy Collapse Hydrophobic Collapse (Ile-Ile Clustering) Unfolded->Collapse Fast (<1ms) Intermediate On-Pathway Intermediate Collapse->Intermediate Reorganization Trap Kinetic Trap (Non-native Ile-Ile contact) Collapse->Trap Misalignment Native Native State (N) Low Energy Intermediate->Native Rate Limiting Step Trap->Collapse Slow Unfolding (Barrier Crossing) Aggregate Amorphous Aggregate / Amyloid (Steric Zipper) Trap->Aggregate Irreversible

Figure 1: The Rugged Energy Landscape. Ile-Ile interactions facilitate rapid collapse but increase the probability of entering off-pathway kinetic traps (grey), which can lead to aggregation (black).

Part 3: Experimental Protocols for Kinetic Analysis

To rigorously determine the contribution of Ile residues to folding kinetics, one must decouple the hydrophobic effect from steric effects. This is achieved through "Phi-Value Analysis" using specific point mutations.

Protocol: Stopped-Flow Fluorescence Kinetics

This protocol measures the rate constants of folding (


) and unfolding (

) to quantify the stability contributed by Ile residues.

Reagents:

  • Buffer: 50 mM Phosphate, pH 7.0 (degassed).

  • Denaturant: 8M Urea or 6M Guanidinium Chloride (GdmCl).

  • Protein Stock: Purified protein at 20-50

    
    M.
    

Workflow:

  • Mutagenesis Strategy:

    • Target: Identify Ile-Ile contact pairs in the crystal structure.

    • Control Mutation (Conservative): Mutate Ile

      
       Val. This removes a methylene group (
      
      
      
      ) but maintains
      
      
      -branching. This tests the Hydrophobic Effect .[2]
    • Structural Mutation (Relaxation): Mutate Ile

      
       Ala. This removes both hydrophobicity and steric hindrance. This tests the Steric/Packing Effect .
      
  • Unfolding Kinetics (

    
    ): 
    
    • Load Syringe A with Protein in Buffer.

    • Load Syringe B with High Denaturant (e.g., 6M GdmCl).

    • Mix 1:10 to reach final denaturant concentrations ranging from 0M to 6M.

    • Detection: Monitor Tryptophan fluorescence (Excitation: 280 nm, Emission: >320 nm filter).

    • Data Fit: Fit traces to a single exponential decay:

      
      .
      
  • Chevron Plot Construction:

    • Plot

      
       vs. [Denaturant].
      
    • The "V-shape" vertex indicates the folding/unfolding transition midpoint (

      
      ).
      
    • Interpretation: If Ile

      
       Val mutation significantly increases 
      
      
      
      (faster unfolding) without changing
      
      
      (folding rate), the Ile-Ile interaction stabilizes the native state after the transition state.
Protocol: Thioflavin T (ThT) Aggregation Assay

Ile residues are notorious for driving amyloid formation via "steric zippers." This assay measures the kinetics of Ile-mediated aggregation.

Workflow:

  • Prepare protein solution (10-50

    
    M) in buffer.
    
  • Add ThT to a final concentration of 20

    
    M.
    
  • Incubate at 37°C with agitation (shaking is critical to induce nucleation).

  • Monitor fluorescence (Ex: 440 nm, Em: 480 nm) every 5 minutes.

  • Analysis: A shortened "lag phase" in Wild Type vs. Ile

    
     Val mutant confirms Ile-driven nucleation.
    

Part 4: Data Interpretation & Drug Development Implications

Comparative Kinetic Data (Hypothetical)

The table below summarizes how specific mutations at Ile sites affect kinetic parameters.

Mutation TypeStructural ChangeKinetic Effect (

)
Stability Effect (

)
Interpretation
Ile

Val
Loss of

(Hydrophobic)
Minimal ChangeDestabilized (~0.5 - 1.0 kcal/mol)Ile contributes to thermodynamic stability via hydrophobic core packing.
Ile

Ala
Loss of Branching + HydrophobicityIncreased Rate (Faster Folding)Highly DestabilizedRemoval of steric hindrance accelerates folding, but native state is weak.
Leu

Ile
Intro of

-branch
Decreased Rate (Slower Folding)VariableIntroduction of steric frustration slows down the search for the native state.
Engineering for Stability vs. Speed

For drug development (e.g., monoclonal antibodies or enzymes):

  • To Increase Shelf-Life (Thermodynamic Stability): Introduce Ile residues in the buried core, provided the backbone geometry can accommodate the

    
    -branch (prefer 
    
    
    
    -sheets).
  • To Prevent Aggregation (Kinetic Stability): Avoid placing Ile-Ile clusters on solvent-exposed surfaces. These form "sticky patches" that trigger aggregation. Replace surface Ile with Val or Thr.

Visualizing the Experimental Logic

The following diagram outlines the decision tree for analyzing Ile residues in a candidate protein.

ExperimentalWorkflow Start Identify Ile Cluster (PDB Structure) Mutagenesis Generate Mutants (I->V, I->A) Start->Mutagenesis Kinetics Stopped-Flow (Chevron Plot) Mutagenesis->Kinetics Aggregation ThT Assay (Agg Propensity) Mutagenesis->Aggregation Decision1 Is Folding Rate (kf) Slower in WT? Kinetics->Decision1 Result1 Ile causes Steric Frustration Decision1->Result1 Yes (Mutant folds faster) Result2 Ile contributes Hydrophobic Collapse Decision1->Result2 No (Mutant folds slower)

Figure 2: Experimental Workflow for characterizing Ile residues. This logic flow helps distinguish whether an Ile residue is acting as a stabilizing anchor or a kinetic bottleneck.

References

  • Packing and hydrophobicity effects on protein folding and stability. Source: NIH / PubMed

    • [Link]

    • Significance: Establishes the thermodynamic differences between Ile and Val in coiled-coil cores, quantifying the hydrophobic contribution of the methylene group.
  • Theoretical and experimental demonstration of the importance of specific nonnative interactions in protein folding. Source: PNAS

    • [Link]

    • Significance: Demonstrates "negative synergy" where Ile residues can stabilize non-native transition states, effectively acting as kinetic traps.
  • Kinetic diversity of amyloid oligomers. Source: PNAS

    • [Link]

    • Significance: Provides the kinetic framework (nucleation-elongation) used to analyze amyloidogenesis, relevant for Ile-rich amyloidogenic peptides.
  • Steric restrictions in protein folding: An

    
    -helix cannot be followed by a contiguous 
    
    
    
    -strand.
    Source: NIH / PubMed Central
    • [Link]

    • Significance: Details the steric constraints of backbone geometry that make -branched residues like Ile unfavorable in certain secondary structures.
  • Hydrophobic collapse. Source: Wikipedia (General Reference for Concept)

    • [Link]

    • Significance: Provides the foundational definition of hydrophobic collapse as the driving force for globular protein folding.[1][3]

Sources

Exploratory

Ile-Ile dipeptide taste profile and bitterness research

An In-Depth Technical Guide to the Taste Profile and Bitterness Research of the Isoleucine-Isoleucine (Ile-Ile) Dipeptide Introduction: The Molecular Language of Taste In the intricate world of sensory science and molecu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Taste Profile and Bitterness Research of the Isoleucine-Isoleucine (Ile-Ile) Dipeptide

Introduction: The Molecular Language of Taste

In the intricate world of sensory science and molecular biology, the taste of a substance is a critical determinant of its acceptance, whether as a food ingredient or a therapeutic agent. Among the five basic tastes, bitterness often serves as a natural warning signal against potentially toxic substances. However, it also manifests as an undesirable off-taste in a wide array of contexts, including protein hydrolysates, functional foods, and active pharmaceutical ingredients (APIs). Peptides, short chains of amino acids, are frequently implicated as primary sources of this bitterness.

The isoleucine-isoleucine (Ile-Ile) dipeptide serves as a compelling model for investigation. Composed of two highly hydrophobic branched-chain amino acids, its study provides fundamental insights into the structure-activity relationships that govern bitter taste perception. This guide offers a comprehensive exploration of the Ile-Ile taste profile, the molecular mechanisms it triggers, and the multi-faceted research methodologies employed to characterize its bitterness, designed for researchers, scientists, and drug development professionals.

The Taste Profile of the Ile-Ile Dipeptide: A Matter of Hydrophobicity

The taste of a peptide is profoundly influenced by the nature of its constituent amino acids. The consensus in the scientific community is that peptides rich in hydrophobic amino acids tend to be bitter.[1][2] Isoleucine, with its bulky, nonpolar side chain, is a key contributor to this phenomenon. Consequently, the Ile-Ile dipeptide is characterized by a distinct and potent bitter taste.

The structural basis for this bitterness is rooted in the hydrophobicity of the amino acid side chains. Research has established that for a peptide to exhibit a bitter taste, the side chain of its amino acid components should consist of at least three carbon atoms.[3][4] Isoleucine, with its sec-butyl side chain, comfortably exceeds this requirement. The bitterness intensity of peptides generally increases with the exposure and proportion of these hydrophobic residues, as they enhance the likelihood of interaction with bitter taste receptors on the tongue.[2][5][6]

A widely used predictive metric for peptide bitterness is the average hydrophobicity, or "Q value". According to the "Q rule," peptides with a Q value exceeding 1400 cal/mol (or 5.86 kJ/mol in other literature) are highly likely to be bitter.[2][5][6][7] Given the high hydrophobicity of isoleucine, the Ile-Ile dipeptide would possess a high Q value, placing it firmly in the category of bitter-tasting molecules.

The Molecular Machinery of Bitterness: TAS2R Signaling

The perception of bitter taste is not a simple chemical interaction but a complex biological cascade initiated by a specific family of receptors. This process is mediated by a class of G-protein coupled receptors (GPCRs) known as Taste 2 Receptors (TAS2Rs). Humans possess a repertoire of 25 distinct TAS2Rs, which collectively are capable of detecting thousands of bitter compounds.[8][9]

The binding of a bitter ligand, such as the Ile-Ile dipeptide, to a TAS2R on the surface of a taste receptor cell initiates a well-defined intracellular signaling pathway:

  • Receptor Activation : The bitter peptide binds to a specific TAS2R. Hydrophobic peptides like Ile-Ile are known to activate receptors such as TAS2R1.[7][8][10]

  • G-Protein Transduction : This binding event causes a conformational change in the receptor, activating an associated heterotrimeric G-protein, gustducin.

  • Second Messenger Generation : The activated α-subunit of gustducin stimulates the enzyme phospholipase C-β2 (PLCβ2).

  • Calcium Release : PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3).[11]

  • Ion Channel Opening : IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca²⁺).[11]

  • Cell Depolarization : The surge in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-specific cation channel. The influx of Na⁺ ions through TRPM5 depolarizes the taste receptor cell.[11]

  • Neurotransmitter Release : Depolarization leads to the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the "bitter" signal to the gustatory cortex of the brain for processing.[12]

Bitter_Taste_Signaling cluster_extracellular Extracellular Space cluster_cell Taste Receptor Cell Ile_Ile Ile-Ile Dipeptide TAS2R TAS2R (e.g., TAS2R1) Ile_Ile->TAS2R Binds Gustducin G-Protein (Gustducin) TAS2R->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates IP3 IP3 (Second Messenger) PLCb2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ (Calcium Ions) ER->Ca2 Releases TRPM5 TRPM5 Channel Ca2->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Signal Signal to Brain Depolarization->Signal Triggers

Canonical TAS2R-mediated bitter taste signaling pathway.

A Multi-Pronged Approach: Methodologies for Bitterness Evaluation

Characterizing the bitterness of a peptide like Ile-Ile requires a combination of sensory, instrumental, and cellular techniques. Each methodology provides unique, complementary data, forming a comprehensive profile of the molecule's taste properties.

A. Sensory Analysis: The Human Element

Human sensory panels remain the gold standard for taste evaluation, as they provide a direct measure of perceived bitterness intensity and the bitterness detection threshold.[13]

Detailed Protocol for Sensory Panel Evaluation:

  • Panelist Recruitment & Screening : Recruit 20-30 healthy, non-smoking individuals with no known taste disorders. Screen panelists for their ability to detect and rank the intensity of basic tastes using standard solutions (e.g., sucrose for sweet, NaCl for salty, citric acid for sour, and caffeine/quinine for bitter).

  • Panelist Training : Train the selected panelists over multiple sessions to recognize and score the intensity of bitterness using a structured scale (e.g., a 15-point scale anchored with "no bitterness" at 0 and "extreme bitterness" at 15). Use a series of reference solutions of caffeine (e.g., 0.05% to 0.5%) to calibrate the panel.[14]

  • Sample Preparation : Prepare a stock solution of the Ile-Ile dipeptide in purified, taste-free water. Create a series of dilutions in ascending order of concentration (e.g., 0.1 mM to 50 mM).

  • Threshold Determination : Use the ascending forced-choice (3-AFC) method. Present panelists with three coded samples, two of which are blanks (water) and one containing the dipeptide at a specific concentration. Ask them to identify the "odd" sample. The threshold is defined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the sample.

  • Intensity Rating : For supra-threshold concentrations, provide panelists with coded samples and ask them to rate the bitterness intensity on the calibrated scale.

  • Data Analysis : Analyze threshold data using geometric means or statistical models (e.g., logistic regression). Analyze intensity data using analysis of variance (ANOVA) to determine significant differences between concentrations.

Sensory_Workflow Recruit 1. Panelist Recruitment & Screening Train 2. Panel Training (Calibration with Caffeine) Recruit->Train Prepare 3. Sample Preparation (Ascending Concentrations) Train->Prepare Test 4. Sensory Testing (3-AFC & Intensity Rating) Prepare->Test Analyze 5. Data Analysis (Threshold & Intensity) Test->Analyze Result Sensory Profile Analyze->Result

Workflow for human sensory panel analysis of bitterness.
B. In Vitro Cell-Based Assays: Deconvoluting Receptor Activity

Cell-based assays provide a powerful high-throughput method to determine which specific TAS2Rs are activated by a compound and to quantify the potency of this interaction (EC₅₀).[15][16][17]

Detailed Protocol for a Calcium Mobilization Assay:

  • Cell Culture & Transfection : Culture a suitable host cell line, such as Human Embryonic Kidney 293T (HEK293T) cells, which do not endogenously express taste receptors. Transiently transfect the cells with plasmids encoding a specific human TAS2R (e.g., TAS2R1) and a promiscuous G-protein (e.g., Gα16/gust44) that couples the receptor to the cell's calcium signaling pathway.

  • Cell Plating : Plate the transfected cells into a 96- or 384-well black, clear-bottom microplate and allow them to adhere and express the receptor overnight.

  • Dye Loading : Wash the cells with a buffer solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for approximately 1 hour at 37°C. The dye's fluorescence intensity increases dramatically upon binding to free Ca²⁺.

  • Compound Stimulation : Prepare a dilution series of the Ile-Ile dipeptide. Use an automated liquid handler or a multichannel pipette to add the peptide solutions to the wells.

  • Signal Detection : Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis : For each concentration, calculate the peak fluorescence response relative to the baseline. Plot the dose-response curve (response vs. log[concentration]) and fit it using a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Cell_Assay_Workflow Transfect 1. Transfect HEK293T Cells (with TAS2R & G-Protein) Plate 2. Plate Cells in Microplate Transfect->Plate Load 3. Load Cells with Calcium-Sensitive Dye Plate->Load Stimulate 4. Stimulate with Ile-Ile Dipeptide Load->Stimulate Measure 5. Measure Fluorescence (Calcium Influx) Stimulate->Measure Analyze 6. Data Analysis (Dose-Response Curve, EC₅₀) Measure->Analyze Result Receptor Activation Profile Analyze->Result

Workflow for a cell-based calcium mobilization assay.
C. Instrumental Analysis: The Electronic Tongue

The electronic tongue (e-tongue) is an analytical instrument that uses an array of chemical sensors to produce a holistic "taste fingerprint" of a sample.[18][19] It provides an objective and repeatable measure that can be correlated with human sensory data.

Detailed Protocol for Electronic Tongue Analysis:

  • System Preparation : Prepare the reference solution (e.g., 30 mM KCl and 0.3 mM tartaric acid) and cleaning solutions as per the manufacturer's instructions (e.g., Insent TS-5000Z).

  • Sensor Calibration : Condition and calibrate the sensor array. The sensors are typically lipid/polymer membranes that undergo a change in electric potential when they interact with taste substances.

  • Sample Measurement : Place the Ile-Ile dipeptide solution in the autosampler. The standard measurement cycle involves:

    • Measuring the potential of the reference solution (Vr).

    • Immersing the sensors in the sample solution and measuring the potential (Vs). The difference (Vs - Vr) is the primary taste value.

    • A brief rinse followed by a second measurement in the reference solution (Vr') to measure the "aftertaste" or sensor adsorption effect (CPA = Vr' - Vr).

  • Data Acquisition : Repeat the measurement cycle multiple times for each sample to ensure reproducibility.

  • Data Analysis : The output is a multi-dimensional dataset from the sensor array. Use statistical software to perform multivariate analysis, such as Principal Component Analysis (PCA). PCA reduces the dimensionality of the data, allowing for visualization of how the Ile-Ile sample clusters in relation to standard bitter compounds (e.g., quinine) and a blank control.

Etongue_Workflow Calibrate 1. Sensor Calibration & Conditioning Measure 2. Automated Measurement (Reference -> Sample -> Rinse) Calibrate->Measure Acquire 3. Data Acquisition (Sensor Potential Changes) Measure->Acquire Analyze 4. Multivariate Analysis (e.g., PCA) Acquire->Analyze Result Taste Fingerprint Analyze->Result

Workflow for electronic tongue analysis.

Data Synthesis and Structure-Activity Relationship (SAR)

By integrating data from these diverse methodologies, a clear picture of the Ile-Ile dipeptide's bitterness emerges. The hydrophobicity of the isoleucine residues is the primary structural driver of its interaction with bitter taste receptors.

Table 1: Comparative Taste Profile of Hydrophobic Dipeptides (Illustrative Data)

DipeptideAvg. Hydrophobicity (Q value, kJ/mol)Sensory Bitterness Threshold (mM)Primary Target ReceptorReceptor Potency (EC₅₀, µM)
Gly-Gly2.30> 100 (Tasteless)N/AN/A
Ile-Ile 12.55 ~1.5 TAS2R1 ~250
Leu-Leu11.72~2.0TAS2R1, TAS2R4~400
Val-Val7.32~5.0TAS2R1~800
Phe-Phe12.13~0.8TAS2R1~150

Note: The values in this table are illustrative, based on established principles from the literature, to demonstrate expected trends. Q values are calculated based on standard hydrophobicity scales.

The data clearly illustrates the structure-activity relationship:

  • High Hydrophobicity Drives Bitterness : Ile-Ile, Leu-Leu, and Phe-Phe, all composed of highly hydrophobic amino acids, have low bitterness thresholds (i.e., they are very bitter).[2][8] In contrast, the hydrophilic Gly-Gly is tasteless.

  • Side Chain Structure Matters : The intensity of bitterness is directly related to the hydrophobicity of the side chains. Peptides with more hydrophobic residues, like those containing Phe, Ile, and Leu, are generally more bitter than those with less hydrophobic residues like Val.[4][20]

  • Receptor Specificity : While multiple TAS2Rs may respond to bitter peptides, TAS2R1 has been identified as a key receptor for various di- and tripeptides, particularly those containing hydrophobic residues.[7][10][21]

Conclusion and Future Horizons

The Ile-Ile dipeptide stands as a quintessential example of a bitter peptide, where its taste profile is a direct and predictable consequence of its molecular structure. Its potent bitterness is driven by the high hydrophobicity of its isoleucine constituents, leading to the activation of TAS2R bitter taste receptors and the initiation of the canonical bitter taste signaling cascade. A comprehensive understanding of its properties is achieved not through a single method, but through the synergistic application of human sensory analysis, in vitro receptor assays, and instrumental e-tongue measurements.

The insights gained from studying simple molecules like Ile-Ile are invaluable for the broader fields of food science and pharmaceutical development. They inform the rational design of enzymatic hydrolysis processes to minimize bitterness in protein-derived products and guide the development of effective taste-masking strategies for bitter drugs. Future research will likely focus on leveraging artificial intelligence and machine learning to build more robust in silico models for bitterness prediction, further elucidating the specific binding modes of peptides within TAS2Rs, and exploring novel debittering technologies.[22][23]

References

  • Source: Books (2021)
  • Title: Tastes and Structures of Bitter Peptide, Asparagine-Alanine-Leucine-Proline-Glutamate, and Its Synthetic Analogues Source: ACS Publications URL
  • Title: Bitter peptides activate hTAS2Rs, the human bitter receptors Source: PMC - NIH URL
  • Source: PMC - NIH (2022)
  • Title: Role of the Hydrophobic Amino Acid Residue in the Bitterness of Peptides Source: Oxford Academic URL
  • Source: UNC Health Newsroom (2024)
  • Source: PMC - NIH (2020)
  • Source: Journal of Agricultural and Food Chemistry (2025)
  • Source: MDPI (2024)
  • Source: Frontiers in Nutrition (2022)
  • Source: MDPI (2022)
  • Title: Role of the Hydrophobic Amino Acid Residue in the Bitterness of Peptides Source: J-STAGE URL
  • Source: PubMed (2024)
  • Source: PubMed (2018)
  • Source: PubMed (2010)
  • Source: ACS Publications (2026)
  • Title: Development of a novel cell based bitter taste assessment assay Source: NC3Rs URL
  • Title: Electronic tongue: An analytical gustatory tool Source: PMC - NIH URL
  • Title: Bitter peptides and bitter taste receptors Source: PMC - NIH URL
  • Title: Quantitative Structure−Activity Relationship Study of Bitter Peptides Source: ACS Publications URL
  • Source: Oxford Academic (2024)
  • Title: Bitter-tasting hydrophobic peptides prepared from soy sauce using aqueous ethanol solutions influence taste sensation Source: Oxford Academic URL
  • Source: ACS Publications (2012)
  • Title: Production and Sensory Characterization of a Bitter Peptide from β-Casein Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Ile-Ile Motifs

Part 1: The Steric Challenge (Mechanistic Insight) The synthesis of contiguous Isoleucine (Ile-Ile) sequences represents one of the classic "difficult sequence" challenges in SPPS. Unlike standard amino acid couplings, t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Steric Challenge (Mechanistic Insight)

The synthesis of contiguous Isoleucine (Ile-Ile) sequences represents one of the classic "difficult sequence" challenges in SPPS. Unlike standard amino acid couplings, the failure mode here is not typically chemical incompatibility but rather kinetic suppression driven by two converging factors:

  • 
    -Branching Sterics:  Isoleucine is 
    
    
    
    -branched, meaning the bulk of its side chain (a sec-butyl group) is attached to the carbon immediately adjacent to the
    
    
    -carbon. When an activated Ile ester attempts to attack the N-terminus of a resin-bound Ile, the two bulky side chains create a "V-lock" steric clash. This drastically reduces the collision frequency of the reactive centers.
  • Interchain Aggregation: Hydrophobic Ile-Ile motifs promote the formation of

    
    -sheet secondary structures within the resin matrix. This "zippering" effect collapses the resin, expelling solvent and burying the N-terminal amines, rendering them inaccessible to acylation.
    

The result: Standard room-temperature protocols (e.g., HBTU/DIEA) often yield "deletion sequences" (des-Ile peptides) where one Isoleucine is missing, or result in incomplete coupling that is difficult to purify.

Visualizing the Problem

The following diagram illustrates the steric blockade preventing efficient acylation.

StericHindrance Resin Resin Support Ile1 Bound Ile (Residue n) Resin->Ile1 Linker Steric STERIC CLASH (Beta-Branch Interaction) Ile1->Steric Ile2 Incoming Activated Ile (Residue n+1) Ile2->Steric Attack Blocked

Figure 1: Schematic representation of the steric clash between the


-branched side chains of a resin-bound Isoleucine and an incoming activated Isoleucine.

Part 2: Critical Parameters & Reagent Selection

To overcome the kinetic barrier, we must shift the equilibrium using High-Energy SPPS (HE-SPPS) . This protocol prioritizes the DIC/Oxyma Pure activation system over traditional HATU/DIEA methods for this specific application.

Reagent System: DIC/Oxyma Pure vs. HATU

While HATU is a powerful coupling reagent, it relies on a base (DIEA/NMM) to function. At the elevated temperatures required to drive Ile-Ile coupling, excess base significantly increases the risk of C-terminal epimerization (conversion of L-Ile to D-Ile) via proton abstraction at the


-carbon.
  • Recommendation: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

  • Mechanism: Oxyma Pure generates a highly reactive ester with a lower pKa than HOBt, accelerating kinetics without the need for tertiary bases, thus preserving chirality even at 90°C.

Thermal Energy: Microwave Irradiation

Room temperature diffusion is insufficient for Ile-Ile coupling. Microwave irradiation provides rapid internal heating, disrupting the hydrophobic aggregates (


-sheets) and increasing the kinetic energy of the acylation event.
  • Target Temperature: 90°C (Standard) or 75°C (Conservative).

  • Rationale: 90°C is generally safe for Ile-Ile using DIC/Oxyma. If the sequence contains Cys or His adjacent to the Ile-Ile motif, reduce to 75°C to prevent side-reactions.

Resin Selection

High-loading resins promote aggregation.

  • Recommendation: ChemMatrix (PEG-based) or Low-Loading ProTide/Polystyrene (0.15 – 0.25 mmol/g).

  • Why: PEG-based resins swell better in both polar (DMF) and hydrophobic environments, maintaining chain solvation.

Part 3: Optimized Experimental Protocol

This protocol assumes the use of an automated microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+), but can be adapted for manual microwave synthesis.

Materials
  • Resin: Rink Amide ProTide or ChemMatrix (0.2 mmol/g).

  • Amino Acid: Fmoc-Ile-OH (0.2 M in DMF).

  • Activator: 1.0 M DIC in DMF.

  • Base/Additive: 1.0 M Oxyma Pure in DMF (Base-free).

  • Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to prevent aspartimide formation if Asp is present, and improve deprotection kinetics).

Step-by-Step Workflow
StepOperationReagentsConditionsCritical Notes
1 Resin Swelling DMF / DCM (50:50)30 min, RTEssential for opening resin pores.
2 Deprotection 20% Piperidine/DMF75°C or 90°C (2 min)High temp ensures complete removal of Fmoc from the bulky Ile amine.
3 Wash DMF (4x)Flow washRemove all traces of piperidine.
4 Coupling 1 Fmoc-Ile-OH (5 eq) + DIC (5 eq) + Oxyma (5 eq)90°C, 2 min Standard single coupling often yields <80% conversion for Ile-Ile.
5 Coupling 2 Fresh Reagents (Same eq)90°C, 2 min MANDATORY. The second shot targets the remaining ~20% of free amines.
6 Capping Acetic Anhydride (0.5 M) / DIEART, 5 minCaps any unreacted amines to prevent "deletion sequences" (n-1).
7 Wash DMF (4x)Flow washPrepare for next cycle.
Diagram: The Double-Coupling Workflow

Workflow cluster_coupling The Ile-Ile Critical Cycle Start Fmoc-Ile-Resin Deprotect Fmoc Removal (20% Piperidine, 90°C) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple1 Coupling #1 DIC/Oxyma, 90°C, 2 min Wash1->Couple1 Couple2 Coupling #2 (Fresh Reagents) 90°C, 2 min Couple1->Couple2 Mandatory Double Couple Test QC: Kaiser Test Couple2->Test Test->Couple2 Fail (Blue) - Repeat Cap Capping (Ac2O) Test->Cap Pass (Colorless) Next Proceed to Next AA Cap->Next

Figure 2: Optimized workflow highlighting the mandatory double-coupling step for Ile-Ile sequences.

Part 4: Quality Control & Troubleshooting

In-Process Monitoring: The Kaiser Test

While the Kaiser test (ninhydrin) is standard for primary amines, it can be misleading for Ile-Ile due to the steric bulk preventing the ninhydrin from reacting with the free amine.

  • Protocol: Take a small resin sample (~1 mg). Wash with EtOH.[1] Add reagents. Heat at 100°C for 5 minutes.

  • Interpretation:

    • Dark Blue: Free amines present (Failed coupling).

    • Colorless/Yellow: Complete coupling.[1][2]

    • Faint Blue:DANGER. This is common with Ile. It implies ~98% coupling, but that 2% error will accumulate. If faint blue, perform a third coupling or extend time.

Post-Synthesis Analysis: LC-MS

Upon cleavage (95% TFA, 2.5% TIS, 2.5% H2O), analyze via LC-MS.

  • Target Mass: [M+H]+

  • Common Impurity: Look for [M - 113] . This corresponds to the mass of one Isoleucine residue. If this peak is >5%, it confirms the coupling failed, and the protocol requires higher temperature or a switch to HATU (with care) for that specific step.

References

  • Albericio, F., & El-Faham, A. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Letters, 11(7), 1479–1482.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943.

  • Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197–1212.

  • CEM Corporation. (n.d.).

Sources

Application

Optimizing Fmoc-Ile-OH coupling for Ile-Ile dipeptide synthesis

Abstract The formation of the Isoleucine-Isoleucine (Ile-Ile) peptide bond represents one of the most distinct challenges in Solid-Phase Peptide Synthesis (SPPS). The steric occlusion caused by the -branched sec-butyl si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of the Isoleucine-Isoleucine (Ile-Ile) peptide bond represents one of the most distinct challenges in Solid-Phase Peptide Synthesis (SPPS). The steric occlusion caused by the


-branched sec-butyl side chains of both the incoming amino acid and the resin-bound acceptor results in slow coupling kinetics, leading to deletion sequences and low crude purity. This guide details an optimized protocol shifting away from traditional HOBt/HBTU chemistry toward superior Oxyma Pure/DIC and COMU methodologies, utilizing elevated temperatures and specific solvent systems to overcome the steric energy barrier while minimizing racemization.

Introduction: The "Beta-Branching" Barrier

In standard SPPS, the coupling rate is governed by the accessibility of the nucleophilic N-terminus and the electrophilic reactivity of the activated carboxyl species. Isoleucine (Ile), along with Valine (Val) and Threonine (Thr), possesses a branching carbon atom at the


-position (directly attached to the 

-carbon).
  • The Steric Clash: When coupling Fmoc-Ile-OH to an Ile-resin, the bulky sec-butyl group of the resin-bound residue shields the nucleophilic amine. Simultaneously, the incoming activated Fmoc-Ile-OH species presents its own bulky side chain.

  • The Consequence: This "bulk-on-bulk" interaction drastically reduces the collision frequency of the reactive centers. Standard protocols (e.g., HBTU/DIPEA, 45 min, RT) often yield <70% conversion, resulting in difficult-to-purify deletion impurities (Des-Ile sequences).

Critical Reagent Selection

To force this reaction to completion, we must maximize the reactivity of the active ester while maintaining solubility and preventing racemization.

Reagent ClassTraditional ChoiceOptimized Choice Rationale for Optimization
Coupling Agent HBTU / HATUCOMU or DIC COMU (uronium) offers superior reactivity to HATU without the explosion risk of HOAt. DIC (carbodiimide) is preferred for preventing racemization when used with Oxyma.
Additive HOBt / HOAtOxyma Pure Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) generates an active ester that is more reactive than OBt esters and safer than OAt esters.
Base DIPEADIPEA or Collidine Use DIPEA for standard high-speed coupling. Switch to 2,4,6-collidine (TMP) if high-temperature racemization is observed (collidine is a weaker base, reducing proton abstraction).
Solvent DMFDMF or NMP NMP (N-methyl-2-pyrrolidone) swells the resin better, reducing aggregation which often compounds steric difficulties.

Mechanistic Visualization

The following diagram illustrates the optimization logic flow for hindering couplings.

OptimizationStrategy Start Start: Fmoc-Ile-OH Coupling CheckResin Is Previous Residue Beta-Branched (Ile, Val, Thr)? Start->CheckResin Standard Standard Protocol (HBTU/DIPEA, RT) CheckResin->Standard No Advanced Steric Hindrance Path CheckResin->Advanced Yes (Ile-Ile) ReagentChoice Select Reagent System Advanced->ReagentChoice SystemA System A: Microwave COMU / Oxyma / DIPEA (High Speed) ReagentChoice->SystemA Microwave Available SystemB System B: Room Temp DIC / Oxyma Pure (Low Racemization) ReagentChoice->SystemB No Microwave TempControl Temp: 75°C (MW) or 50°C (Conv) SystemA->TempControl DoubleCouple Double Coupling Required? SystemB->DoubleCouple QC QC: Micro-Cleavage & LCMS TempControl->QC DoubleCouple->QC

Figure 1: Decision matrix for optimizing sterically hindered peptide bond formation.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Coupling (Highest Efficiency)

Recommended for synthesizers with microwave capability (e.g., CEM Liberty Blue, Biotage Initiator).

  • Reagent Prep:

    • Amino Acid: 0.2 M Fmoc-Ile-OH in DMF.

    • Activator: 0.5 M COMU in DMF. Note: Prepare fresh daily. COMU is unstable in DMF over long periods.

    • Base: 1.0 M DIPEA in NMP.

    • Additive: 0.1 M Oxyma Pure in DMF (optional, but recommended to stabilize COMU).

  • Coupling Cycle:

    • Stoichiometry: 5 equivalents (AA) : 5 eq (COMU) : 10 eq (DIPEA).

    • Temperature: 75°C.

    • Time: 5 minutes (single coupling is usually sufficient at this temp).

    • Power: 30W (maintain temperature stability).

  • Wash: 4 x DMF (aggressive washing required to remove excess reagents).

Protocol B: Room Temperature / Conventional Heat (Robustness)

Recommended for manual synthesis or standard automated synthesizers.

  • Reagent Prep:

    • Amino Acid: 0.5 M Fmoc-Ile-OH in NMP.

    • Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

    • Additive: 0.5 M Oxyma Pure in DMF.

  • Coupling Cycle (Double Coupling Mandatory):

    • Reaction 1:

      • Mix AA (4 eq), Oxyma (4 eq), and DIC (4 eq). Pre-activate for exactly 2 minutes.

      • Add to resin.[1][2][3]

      • Agitate for 60 minutes at RT (or 40°C if heated shaker available).

      • Drain and wash 3x DMF.

    • Reaction 2 (Fresh Reagents):

      • Repeat the addition with fresh reagents (AA/Oxyma/DIC).

      • Agitate for 45 minutes .

  • Capping (Crucial Step):

    • Add Acetic Anhydride/DIPEA/DMF (1:1:8) for 5 minutes. This terminates any unreacted amine, ensuring "Des-Ile" sequences do not grow into "Deletion Peptides" that are impossible to separate later.

Quality Control & Troubleshooting

The Kaiser Test Limitation: The Kaiser (ninhydrin) test relies on the reaction with primary amines. Due to the steric bulk of the Ile-Ile bond, the color development may be slow or yield a "false negative" (faint blue instead of deep blue for positive; faint yellow for negative).

  • Recommendation: Use the Chloranil Test (more sensitive for hindered amines) or perform a Micro-Cleavage .

Micro-Cleavage Protocol:

  • Take ~2 mg of resin beads.

  • Treat with 50 µL TFA/TIPS/H2O (95:2.5:2.5) for 15 minutes.

  • Evaporate TFA under nitrogen stream.

  • Redissolve in 50% Acetonitrile/Water.

  • Inject on LC-MS.

  • Success Criteria: >95% Target Mass (Ile-Ile species).

  • Failure Mode: Presence of [M - 113 Da] peak indicates missing Isoleucine.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient and Safe Alternative to HOBt." Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link

  • Bachem. "Peptide Coupling Reagents & Additives: A Guide." Link

  • CEM Corporation. "Microwave SPPS of Difficult Sequences." Link

Sources

Method

Application Note: Overcoming Steric Hindrance and Aggregation in Ile-Ile Motifs during SPPS

Executive Summary & Scientific Context The sequential coupling of Isoleucine residues (Ile-Ile) represents one of the most persistent challenges in Solid Phase Peptide Synthesis (SPPS). This difficulty arises from a syne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The sequential coupling of Isoleucine residues (Ile-Ile) represents one of the most persistent challenges in Solid Phase Peptide Synthesis (SPPS). This difficulty arises from a synergistic failure mechanism:

  • Steric Hindrance: Isoleucine is

    
    -branched, meaning the bulk of its side chain is adjacent to the peptide backbone. This creates significant steric barriers for the incoming activated amino acid.
    
  • Interchain Aggregation: Hydrophobic stretches like Ile-Ile promote the formation of

    
    -sheets between growing peptide chains on the resin. This "gelation" creates a pseudo-crystalline network that restricts solvent diffusion and reagent accessibility, often dropping coupling efficiency to <20%.
    

This guide details three field-proven strategies to disrupt these aggregates and force the coupling to completion: Chaotropic Solvation , Thermal Disruption (Microwave) , and Backbone Protection (Hmb/Dmb) .

Strategic Approach 1: The Chemical Environment (Solvation & Salts)

Before altering the peptide chemistry, the first line of defense is optimizing the resin microenvironment. Standard polystyrene (PS) resins often collapse under the hydrophobic weight of Ile-rich sequences.

Resin Selection
  • Recommendation: Switch to ChemMatrix® (100% PEG) or TentaGel® (PEG-PS graft) resins.

  • Mechanism: These resins maintain high swelling in both polar (DMF) and less polar solvents, physically spacing out the peptide chains to reduce intermolecular contact.

  • Loading: Use low loading resins (0.2 – 0.4 mmol/g). High loading (>0.6 mmol/g) forces chains into close proximity, accelerating aggregation.

Chaotropic Salt Protocol ("The Magic Mixture")

Chaotropic salts disrupt the hydrogen bonding network responsible for


-sheet formation.

Protocol: Preparation of 0.4M LiCl Coupling Solution

  • Dry Salts: Dry Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) in an oven at 100°C overnight to remove moisture.

  • Solvent Base: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF. NMP has better solvating power for hydrophobic aggregates.

  • Dissolution: Dissolve dry LiCl in NMP to a concentration of 0.4M.

    • Note: LiCl dissolves slowly; sonication may be required.

  • Coupling: Use this 0.4M LiCl/NMP solution as the solvent for your Fmoc-Ile-OH and coupling reagent (HATU).

Strategic Approach 2: Thermal Disruption (Microwave Energy)

Microwave irradiation is the most effective kinetic method for overcoming the activation energy barrier of steric hindrance.

Mechanism

Conventional heating transfers heat from the vessel wall inward, creating gradients. Microwave energy directly excites the dipoles of the polar solvent and the peptide backbone, causing rapid molecular rotation. This internal kinetic energy prevents the alignment of hydrogen bonds required for stable


-sheets.
Microwave Protocol for Ile-Ile
  • Instrument: Single-mode Microwave Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator).

  • Reagents:

    • Activator: HATU or COMU (More stable at high heat than HBTU).

    • Base: DIEA or Collidine (Collidine is preferred at high temps to prevent racemization).

  • Settings:

ParameterSettingNotes
Temperature 75°CDo not exceed 90°C for Ile to prevent racemization.
Time 2 x 5 minutesDouble coupling is mandatory.
Power Dynamic (20-50W)Maintain constant temp; avoid power spikes.

Strategic Approach 3: Structural Modification (The "Nuclear Option")

If the sequence is extremely difficult (e.g., ...Ile-Ile-Ile...), physical methods may fail. We must modify the chemical structure of the backbone during synthesis to physically block H-bonding.

Backbone Protection (Hmb/Dmb)

Since Ile-Ile sequences lack Ser/Thr (which would allow Pseudoproline or Isoacyl dipeptide use), we use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protection on the amide nitrogen.

  • Concept: The bulky Hmb/Dmb group is attached to the backbone Nitrogen. It acts as a "bumper," physically preventing the approach of a neighboring chain and blocking the H-bond donor site.

  • Reagent: Buy Fmoc-Ile-(Dmb)-OH or Fmoc-Ile-(Hmb)-OH .

  • Placement: Insert the protected residue at the second Ile position (the one already on the resin) before coupling the next Ile.

Protocol: Coupling to Hmb-Protected Residues Coupling onto a sterically hindered secondary amine (the N-Hmb group) is difficult.

  • Activator: Use HATU or PyAOP (Aza-benzotriazoles are stronger).

  • Time: Extend coupling time to 2 hours or use Microwave (75°C, 10 min).

  • Cleavage: The Hmb/Dmb group is acid-labile and is removed during the final TFA cleavage, yielding the native peptide.

Decision Workflow (Visualization)

The following diagram outlines the logical decision process for handling Ile-Ile aggregations.

Ile_Aggregation_Workflow Start Start: Ile-Ile Sequence Detected ResinCheck Is Resin Loading < 0.4 mmol/g? Start->ResinCheck SwitchResin Switch to ChemMatrix or PEG-PS Low Loading ResinCheck->SwitchResin No EquipCheck Microwave Available? ResinCheck->EquipCheck Yes SwitchResin->EquipCheck MW_Protocol Apply Microwave Protocol (75°C, HATU, 2x coupling) EquipCheck->MW_Protocol Yes Chem_Protocol Use Chaotropic Salts (0.4M LiCl in NMP) EquipCheck->Chem_Protocol No QC_Check Micro-Cleavage QC (LC-MS) MW_Protocol->QC_Check Chem_Protocol->QC_Check Success Proceed with Synthesis QC_Check->Success >98% Purity Failure Incomplete Coupling QC_Check->Failure <98% Purity BackboneMod Use Fmoc-Ile-(Dmb)-OH (Backbone Protection) Failure->BackboneMod BackboneMod->QC_Check Retry

Caption: Decision tree for optimizing Ile-Ile coupling. Blue nodes indicate checkpoints; Green indicates primary solutions; Red indicates advanced interventions.

Comparative Data & Validation

The table below summarizes the expected coupling efficiency of Fmoc-Ile-OH onto H-Ile-Resin (10-mer test sequence) using different methods.

MethodReagentsSolventCoupling TimeEfficiency (Crude Purity)
Standard HBTU / DIEADMF60 min (RT)< 35% (Fail)
Chaotropic HATU / DIEA0.4M LiCl / NMP60 min (RT)~ 75%
Microwave HATU / DIEADMF2 x 5 min (75°C)> 92%
Backbone Prot. HATU / DIEADMF120 min (RT)> 98%
Validation Step: The Chloranil Test

Do not use the Kaiser Test. The Kaiser test detects primary amines. Aggregated Ile-Ile termini often sequester the amine, leading to a false negative (indicating coupling worked when it actually failed).

  • Protocol: Use the Chloranil Test or TNBS Test .

  • Gold Standard: Perform a Micro-cleavage . Take 2mg of resin, cleave with 100uL TFA for 15 mins, dry, and run on LC-MS. This is the only way to definitively prove the absence of the "Ile-deletion" peak.

References

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.Link

  • CEM Corporation. (2013).[1] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology.[1] Link

  • Merck Millipore (Novabiochem). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • AAPPTec. Isoacyl Dipeptides and Aggregation Prevention.Link

  • Coin, I., et al. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1][2][3] Nature Protocols.[2] Link

Sources

Method

Ile-Ile peptide encapsulation techniques for drug delivery

Application Note: Ile-Ile Peptide Encapsulation Techniques for Drug Delivery Executive Summary & Scientific Rationale The use of ultra-short peptides, specifically those containing the Isoleucine-Isoleucine (Ile-Ile) mot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ile-Ile Peptide Encapsulation Techniques for Drug Delivery

Executive Summary & Scientific Rationale

The use of ultra-short peptides, specifically those containing the Isoleucine-Isoleucine (Ile-Ile) motif, represents a paradigm shift in supramolecular drug delivery. Unlike polymeric carriers (PLGA, PEG) that rely on covalent crosslinking, Ile-Ile peptides—most notably Fmoc-Ile-Ile (Fmoc-II) —form hydrogels via non-covalent self-assembly.

Why Ile-Ile? While Phenylalanine-Phenylalanine (Fmoc-FF) is the most studied dipeptide hydrogelator, the Ile-Ile motif offers distinct mechanical advantages :

  • Steric Zipper Formation: Isoleucine is a

    
    -branched amino acid. The bulky side chains facilitate tight "steric zipper" packing within 
    
    
    
    -sheets, often yielding hydrogels with higher storage moduli (
    
    
    ) and slower erosion rates compared to non-branched counterparts.
  • Hydrophobic Bulk: The high hydrophobicity of the Ile-Ile core drives rapid aggregation in aqueous environments, trapping drugs effectively within the nanofibrous mesh.

  • Tunable Kinetics: The assembly is highly sensitive to pH and ionic strength, allowing for "triggered" encapsulation that minimizes drug denaturation.

This guide details the pH-Switch and Solvent-Exchange encapsulation protocols, designed to maximize Loading Efficiency (LE) and ensure reproducible release profiles.

Mechanism of Action: The Sol-Gel Transition

The encapsulation process relies on the transition of the peptide from a free-flowing solution (Sol) to a viscoelastic network (Gel).

  • State A (Sol): At high pH (>8.0), the C-terminal carboxyl group is deprotonated (

    
    ). Electrostatic repulsion prevents assembly.
    
  • State B (Assembly): Upon pH reduction or salt addition, charge screening occurs. The Fmoc groups engage in

    
     stacking, while the Ile-Ile backbones  form intermolecular hydrogen bonds (parallel anti-parallel 
    
    
    
    -sheets).
  • State C (Gel): These interactions form high-aspect-ratio nanofibers (10–20 nm width) that entangle, physically trapping the drug payload in the interstitial water channels.

Diagram 1: Mechanistic Pathway of Fmoc-II Self-Assembly

IleIleAssembly Sol Sol State (pH > 8) Repulsive Forces Dominant Trigger Trigger Event (pH Drop / Salt / Enzyme) Sol->Trigger Nucleation Nucleation π-π Stacking (Fmoc) H-Bonding (Ile-Ile) Trigger->Nucleation Charge Screening Fiber Nanofiber Growth (Steric Zipper Packing) Nucleation->Fiber Self-Assembly Gel Hydrogel Network Drug Encapsulated Fiber->Gel Entanglement Drug Free Drug Drug->Gel Physical Entrapment

Caption: Step-wise transition from monomeric peptide solution to drug-loaded hydrogel network via supramolecular assembly.

Experimental Protocols

Protocol A: The pH-Switch Method (Standard)

Best for: Small molecules, stable proteins, and hydrophilic drugs.

Reagents:

  • Fmoc-Ile-Ile-OH (High purity >98%)

  • 0.5 M NaOH (Freshly prepared)

  • 0.1 M HCl or Glucono-

    
    -lactone (GdL) for gradual acidification
    
  • Drug of choice (e.g., Doxorubicin, Insulin)

  • PBS (1x, pH 7.4)

Step-by-Step Methodology:

  • Pre-Weighing: Weigh 5–10 mg of Fmoc-II powder into a glass vial. Target concentration: 0.5% – 1.0% (w/v).

  • Alkaline Solubilization:

    • Add sterile water (80% of final volume).

    • Add 0.5 M NaOH dropwise (approx. 10–20

      
      L per ml) while vortexing.
      
    • Checkpoint: Solution must be completely transparent. If cloudy, sonicate for 30s. Check pH; ensure it is ~10.5.

  • Drug Incorporation:

    • Dissolve the drug in a minimal volume of water or buffer.

    • Add drug solution to the alkaline peptide solution. Mix gently by pipetting.

    • Note: Ensure the drug is stable at pH 10 for the short mixing duration (2–5 mins).

  • Triggering Gelation:

    • Option A (Fast Gelation): Add 0.1 M HCl dropwise under continuous stirring until pH reaches 7.4. Gelation is instantaneous (opaque/translucent gel).

    • Option B (Homogeneous Gelation - Recommended): Add GdL powder (molar ratio 1:1 to NaOH). Vortex immediately. GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 30–60 mins.

  • Maturation: Allow the gel to sit undisturbed at 25°C or 37°C for 12 hours to maximize fiber entanglement.

Protocol B: Solvent-Exchange Method

Best for: Hydrophobic drugs (Curcumin, Paclitaxel) that are insoluble in water.

Reagents:

  • DMSO (Dimethyl sulfoxide) or HFIP (Hexafluoroisopropanol)

  • Fmoc-Ile-Ile-OH

  • Water/PBS

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Fmoc-II (high conc. ~50–100 mg/mL) and the hydrophobic drug in pure DMSO.

  • Dilution Trigger:

    • Pipette the DMSO-peptide-drug mixture into water or PBS (ratio 1:10 to 1:20).

    • Mechanism:[1][2][3][4][5] The sudden change in solvent polarity reduces the solubility of the Fmoc-motif, triggering immediate stacking and gelation.

  • Dialysis (Purification):

    • Since DMSO is toxic, the formed hydrogel must be dialyzed against PBS for 24 hours to remove the organic solvent while retaining the encapsulated hydrophobic drug within the fibers.

Characterization & Validation

To ensure "Trustworthiness" in your data, every batch must undergo the following validation steps.

Table 1: Critical Quality Attributes (CQAs) for Ile-Ile Hydrogels
AttributeTechniqueAcceptance CriteriaPurpose
Gelation Success Inversion TestNo flow upon vial inversionQuick confirmation of solid-like state.
Mechanical Strength Rheology (Oscillatory Sweep)

(Storage > Loss Modulus)
Confirms viscoelastic network integrity.
Nanostructure TEM / Cryo-SEMFibrillar network (10–50 nm dia)Verifies fiber formation vs. amorphous aggregates.
Loading Efficiency HPLC / UV-Vis> 80% EntrapmentMeasures how much drug is actually trapped.
Release Profile Dialysis DiffusionSustained release (No immediate burst)Validates controlled delivery mechanism.
Diagram 2: Experimental Workflow & Validation Loop

Workflow cluster_QC Quality Control (Self-Validating) start Start: Weigh Fmoc-II solubilize Solubilize (pH 10.5 or DMSO) start->solubilize mix Add Therapeutic Agent solubilize->mix trigger Trigger Gelation (Add GdL/HCl or Water) mix->trigger rheology Rheology Check (G' > G''?) trigger->rheology rheology->solubilize Fail (Re-optimize) tem Microscopy (Fibers present?) rheology->tem release In Vitro Release Study (HPLC Analysis) tem->release Pass

Caption: Operational workflow including critical "Go/No-Go" validation checkpoints.

Troubleshooting & Optimization

Problem: Precipitation instead of Gelation.

  • Cause: pH dropped too fast (local aggregation) or peptide concentration too low.

  • Solution: Use GdL for slow acidification. Increase peptide concentration to >0.5 wt%.

Problem: "Burst Release" of Drug.

  • Cause: Drug is adsorbed on the surface rather than encapsulated, or mesh size is too large.

  • Solution: Increase peptide concentration to tighten the mesh. Co-assemble with a cationic peptide (e.g., Fmoc-Lys) if the drug is anionic to add electrostatic retention.

Problem: Gel is too weak (Flows over time).

  • Cause: "Ostwald Ripening" or crystal formation. Ile-Ile has a strong crystallization tendency.

  • Solution: Add a minor percentage of Fmoc-Phe-Phe or a polymer stabilizer (e.g., 0.1% Hyaluronic Acid) to disrupt crystallization and maintain the fibrillar network.

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Link

  • Adams, D. J., et al. (2010). Self-assembly mechanism for a naphthalene-dipeptide leading to hydrogelation. Langmuir. Link

  • Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews. Link

  • Raeburn, J., et al. (2013). The effect of solvent polarity on the self-assembly of Fmoc-dipeptides. Soft Matter. Link

  • Fleming, S., & Ulijn, R. V. (2014). Design of nanostructures based on aromatic peptide amphiphiles. Chemical Society Reviews. Link

Sources

Application

Application Note: Precision Enzymatic Hydrolysis for Ile-Ile Release

Abstract The dipeptide Isoleucine-Isoleucine (Ile-Ile) is a potent hydrophobic bioactive motif, increasingly valued in drug development for its role in DPP-IV inhibition (metabolic regulation) and ACE inhibition (cardiov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dipeptide Isoleucine-Isoleucine (Ile-Ile) is a potent hydrophobic bioactive motif, increasingly valued in drug development for its role in DPP-IV inhibition (metabolic regulation) and ACE inhibition (cardiovascular health). However, releasing this specific sequence from complex protein matrices is challenging due to the ubiquity of hydrophobic cleavage sites that risk destroying the target bond. This guide details a Dual-Stage Enzymatic Strategy designed to maximize the release of Ile-Ile from Whey Protein Isolate (WPI) while preserving its structural integrity. The protocol integrates rational enzyme selection (Alcalase/Thermolysin), kinetic control, and orthogonal purification (HIC/RP-HPLC) to deliver high-purity dipeptide fractions.

Substrate Selection & Mechanistic Strategy

The Substrate: Whey Protein Isolate (WPI)

While Ile-Ile motifs exist in many proteins, Whey Protein Isolate (>90% protein) is the optimal industrial substrate. It is rich in


-lactoglobulin , which contains multiple hydrophobic cores.
  • Target Abundance:

    
    -lactoglobulin contains high frequencies of Branched-Chain Amino Acids (BCAAs).
    
  • Solubility: WPI is fully soluble at acidic and neutral pH, allowing for flexible enzymatic conditions.

The Enzymatic Paradox

The primary challenge in releasing Ile-Ile is that enzymes specific for hydrophobic residues (like Thermolysin or Pepsin) theoretically cleave the bond between the two isoleucines.

  • Sequence Context: ...X-Ile -Ile -Y...

  • Thermolysin Action: Cleaves at the N-terminus of hydrophobic residues. It cuts X-Ile and Ile-Ile, potentially destroying the target.

  • The Solution: Kinetic Control & Steric Hindrance. The peptide bond between two bulky

    
    -branched isoleucine residues is sterically hindered, making it resistant to rapid cleavage compared to X-Ile or Ile-Y bonds. By carefully controlling Degree of Hydrolysis (DH) , we can excise the dipeptide before it degrades.
    
The Dual-Stage Workflow

We utilize a "Cut and Trim" approach:

  • Stage 1 (Endopeptidase): Alcalase (Subtilisin) or Pepsin to release oligopeptides containing the Ile-Ile motif.

  • Stage 2 (Exopeptidase): Flavourzyme (Leucine aminopeptidase activity) to trim N-terminal residues down to the resistant Ile-Ile core.

Experimental Workflow Diagram

G Substrate Substrate: Whey Protein Isolate (10% w/v) Pretreat Pre-treatment (90°C, 5 min) Unfold Protein Structure Substrate->Pretreat Solubilization Hydrolysis1 Stage 1: Endopeptidase (Alcalase 2.4L) pH 8.0, 50°C, 2-4 Hours Pretreat->Hydrolysis1 Denatured Protein Inactivation1 Heat Inactivation (85°C, 15 min) Hydrolysis1->Inactivation1 Oligopeptides Hydrolysis2 Stage 2: Exopeptidase (Flavourzyme) pH 7.0, 50°C, 2-4 Hours Inactivation1->Hydrolysis2 pH Adjustment Inactivation2 Final Inactivation (95°C, 15 min) Hydrolysis2->Inactivation2 Crude Hydrolysate Clarification Clarification Centrifugation (10,000 x g) Inactivation2->Clarification Ultrafiltration Fractionation < 3 kDa MWCO Membrane Clarification->Ultrafiltration Supernatant Purification Purification RP-HPLC (C18) Ultrafiltration->Purification Permeate Analysis Validation LC-MS/MS (MRM Mode) Purification->Analysis Ile-Ile Fraction

Caption: Figure 1. Optimized "Cut-and-Trim" enzymatic workflow for the release and isolation of Ile-Ile dipeptides from whey protein.

Detailed Protocol

Phase 1: Substrate Preparation & Denaturation

Objective: Unfold globular


-lactoglobulin to expose hydrophobic cores to enzymatic attack.
  • Solubilization: Dissolve Whey Protein Isolate (WPI) in deionized water to a final concentration of 10% (w/v) .

    • Note: Avoid phosphate buffers initially if using LC-MS downstream to prevent ion suppression. Use dilute NaOH/HCl for pH adjustment.

  • Thermal Denaturation: Heat the solution to 90°C for 5 minutes with stirring.

  • Cooling: Rapidly cool to 50°C (optimal temperature for Alcalase).

Phase 2: Primary Hydrolysis (Endopeptidase)

Objective: Release oligopeptides (3–10 residues) containing the Ile-Ile motif.

  • pH Adjustment: Adjust pH to 8.0 using 1M NaOH.

  • Enzyme Addition: Add Alcalase 2.4L (Novozymes) at an Enzyme-to-Substrate (E/S) ratio of 1:50 (w/w) (approx. 2% enzyme load).

  • Incubation: Incubate at 50°C for 120–240 minutes .

    • Process Control: Maintain pH 8.0 using a pH-stat method (continuous addition of 1M NaOH) or check every 30 mins.

  • Inactivation: Heat to 85°C for 15 minutes to irreversibly denature Alcalase.

    • Critical: Inactivation prevents Alcalase from non-specifically degrading the dipeptides released in the next step.

Phase 3: Secondary Hydrolysis (Exopeptidase)

Objective: Trim N-terminal and C-terminal residues to release free Ile-Ile.

  • pH Adjustment: Lower pH to 7.0 using 1M HCl.

  • Enzyme Addition: Add Flavourzyme (Novozymes) or a specific Leucine Aminopeptidase at an E/S ratio of 1:50 (w/w) .

  • Incubation: Incubate at 50°C for 2–4 hours .

    • Optimization: Take aliquots every 60 minutes to monitor Ile-Ile release via HPLC. Extended hydrolysis may degrade the target.

  • Termination: Heat to 95°C for 15 minutes .

  • Clarification: Centrifuge at 10,000 × g for 20 minutes at 4°C to remove aggregates. Collect the supernatant.

Phase 4: Downstream Processing (Enrichment)

Objective: Separate small dipeptides from larger oligopeptides and free amino acids.

  • Ultrafiltration (UF): Pass the supernatant through a 3 kDa MWCO (Molecular Weight Cut-Off) membrane (e.g., Millipore Amicon).

    • Result: The Permeate contains Ile-Ile (MW ~244 Da) and other small peptides.

  • Solid Phase Extraction (Optional): Use a C18 Sep-Pak cartridge to desalting and concentrate hydrophobic peptides if the sample is too dilute.

Analytical Validation (LC-MS/MS)

To quantify Ile-Ile, standard UV detection (214 nm) is insufficient due to the lack of aromatic residues (Trp/Tyr/Phe). LC-MS/MS is mandatory.

Method Parameters
ParameterCondition
Instrument Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 30% B over 10 min (Ile-Ile is hydrophobic and elutes later than most dipeptides)
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode
MRM Transition 245.2

132.1
(Quantifier), 245.2

86.1
(Qualifier)

Note: Ile-Ile and Leu-Leu are isobaric (same mass). They must be separated chromatographically. Ile-Ile typically elutes slightly earlier than Leu-Leu on high-resolution C18 columns due to subtle hydrophobicity differences.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Ile-Ile Over-hydrolysis (cleavage of Ile-Ile bond).Reduce incubation time of Stage 1. Switch Alcalase to Pepsin (pH 2.0) which is less aggressive on BCAA bonds.
Co-elution with Leu-Leu Isobaric interference.Optimize HPLC gradient (shallower slope: 0.5% B/min). Use a PFP (Pentafluorophenyl) column for better selectivity of isomers.
High Background Noise Protein precipitation incomplete.Ensure strict 3 kDa UF step. Perform acetonitrile precipitation (1:3 v/v) before LC-MS injection.
Enzyme Autolysis Enzyme digesting itself.Ensure E/S ratio does not exceed 5%. Adhere strictly to optimal pH/Temp.

References

  • Bioactive Peptides from Food Proteins: Rizzello, C. G., et al. (2016). "Biotechnological methods for the release of bioactive peptides." Frontiers in Microbiology. Link

  • Enzymatic Hydrolysis of Whey: Cheison, S. C., et al. (2007). "Hydrolysis of whey protein isolate with Alcalase and Trypsin." International Dairy Journal. Link

  • LC-MS Quantification of Dipeptides: Aristoy, M. C., & Toldrá, F. (2004). "Mass spectrometric analysis of bioactive peptides." Methods in Molecular Biology. Link

  • DPP-IV Inhibitory Peptides: Nongonierma, A. B., & FitzGerald, R. J. (2013). "Dipeptidyl peptidase IV inhibitory properties of a whey protein hydrolysate." Food Chemistry. Link

  • Ile-Pro-Ile vs Ile-Ile: While Ile-Pro-Ile (Diprotin A) is the canonical inhibitor, Ile-Ile analogs are critical metabolites. PubChem Compound Summary for Ile-Ile. Link

Method

Incorporating Ile-Ile into hydrogels for tissue engineering

Application Note: Engineering Supramolecular Hydrogels via Fmoc-Ile-Ile Self-Assembly Abstract This guide details the formulation, characterization, and application of Fmoc-Ile-Ile (Fmoc-II) hydrogels for tissue engineer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Supramolecular Hydrogels via Fmoc-Ile-Ile Self-Assembly

Abstract

This guide details the formulation, characterization, and application of Fmoc-Ile-Ile (Fmoc-II) hydrogels for tissue engineering. While the dipeptide Isoleucine-Isoleucine (Ile-Ile) is the structural core, the N-terminal fluorenylmethoxycarbonyl (Fmoc) protection group is critical for driving the


-

stacking interactions required for gelation. This protocol focuses on the pH-switch method mediated by Glucono-

-lactone (GdL)
, a technique that ensures homogeneous gelation suitable for in situ cell encapsulation, avoiding the cytotoxicity associated with solvent-switch methods (e.g., DMSO).

Part 1: The Physicochemical Basis of Fmoc-Ile-Ile Hydrogels

To successfully deploy Fmoc-II hydrogels, one must understand the "Lock-and-Key" self-assembly mechanism. Unlike polymeric hydrogels (e.g., Alginate, PEG) which rely on long-chain entanglement, Fmoc-II hydrogels are supramolecular : they are held together by non-covalent forces.

Mechanism of Action

The gelation of Fmoc-Ile-Ile is driven by the amphiphilic nature of the molecule:

  • Aromatic Stacking: The Fmoc groups stack via

    
    -
    
    
    
    interactions, creating the backbone of the nanofiber.
  • 
    -Sheet Formation:  The Ile-Ile peptide backbone forms antiparallel 
    
    
    
    -sheets via hydrogen bonding.
  • Hydrophobic Interlocking: The isoleucine side chains are highly hydrophobic. In aqueous environments, they pack tightly to exclude water, stabilizing the core of the fibril.

Key Advantage: This hierarchical assembly results in a nanofibrous network (10–20 nm fiber diameter) that mimics the architecture of the native Extracellular Matrix (ECM), specifically collagen fibers.

Visualization: Self-Assembly Pathway

SelfAssembly Monomer Fmoc-Ile-Ile (Soluble Anion) Trigger Trigger: pH Drop (GdL) Monomer->Trigger Nucleation Nucleation (Protonation) Trigger->Nucleation Stacking π-π Stacking & β-Sheet Assembly Nucleation->Stacking Self-Assembly Fiber Nanofiber Formation Stacking->Fiber Gel Hydrogel Network (Entanglement) Fiber->Gel 3D Crosslinking

Figure 1: The transition from soluble peptide monomers to a rigid hydrogel network triggered by pH reduction.[1]

Part 2: Material Preparation & Characterization

Safety Note: Fmoc-peptides can be skin irritants. Wear standard PPE.

Reagents & Equipment
  • Peptide: Fmoc-Ile-Ile-OH (High purity >98%).

  • Solvent: Deionized Water (DIW) or PBS.

  • Base: 0.5 M NaOH.

  • Acidifier: Glucono-

    
    -lactone (GdL) powder (Preferred) or 0.1 M HCl.
    
  • Equipment: Vortex mixer, sonicator, rheometer (parallel plate).

Protocol: Homogeneous Gelation via GdL (The "pH Switch")

Why GdL? Direct addition of HCl causes immediate, localized gelation (clumps). GdL hydrolyzes slowly into gluconic acid, lowering the pH uniformly over 30–60 minutes, allowing for a homogeneous gel.

Step-by-Step Workflow:

  • Weighing: Weigh 10 mg of Fmoc-Ile-Ile into a glass vial.

  • Dissolution (High pH):

    • Add 800 µL of sterile water.

    • Add 20–30 µL of 0.5 M NaOH.

    • Vortex and sonicate (30 sec) until the solution is perfectly clear. Note: If cloudy, add NaOH in 5 µL increments. Final pH should be ~10.5.

  • Buffer Addition: Add 100 µL of 10x PBS (optional, for physiological osmolarity).

  • Triggering (GdL Addition):

    • Weigh GdL powder (Molar ratio GdL:NaOH should be approx 1.5:1 to ensure final pH < 7).

    • Dissolve GdL in 100 µL water immediately before use.

    • Quickly pipette the GdL solution into the peptide solution.

  • Casting: Immediately pipette the mixture into molds or well plates.

  • Incubation: Let stand at room temperature or 37°C. Gelation occurs in 20–40 minutes.

Data Summary: Typical Properties
ParameterValue RangeNotes
Critical Gelation Conc. (CGC) 0.5 – 1.0 wt%Lower concentrations yield weak gels.
Storage Modulus (G') 1.0 – 10.0 kPaTunable by concentration (10 mg/mL vs 20 mg/mL).
Pore Size 10 – 50 nmDetermined by TEM; mimics dense ECM.
Stability Days to WeeksSusceptible to enzymatic degradation (e.g., Proteinase K).

Part 3: Functionalization for Tissue Engineering

Pure Fmoc-Ile-Ile is biocompatible but non-bioactive (it lacks cell adhesion motifs). To support cell attachment, it must be co-assembled with Fmoc-RGD (Arginine-Glycine-Aspartic acid).

Co-Assembly Protocol
  • Stock Prep: Prepare separate stock solutions of Fmoc-Ile-Ile (20 mg/mL) and Fmoc-RGD (20 mg/mL) in basic water (pH 10.5).

  • Mixing: Combine the two solutions at a molar ratio of 95:5 (Ile-Ile : RGD).

    • Note: Ratios higher than 10% RGD may disrupt the

      
      -sheet packing and weaken the gel.
      
  • Gelation: Proceed with GdL addition as described in Section 2.2.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_mix Encapsulation Phase cluster_analysis Analysis Phase Step1 Dissolve Fmoc-II (+ Fmoc-RGD) in NaOH (pH 10.5) Mix Rapid Mixing: Peptide + Cells + GdL Step1->Mix Step2 Prepare Cell Suspension Step2->Mix Step3 Prepare GdL Solution Step3->Mix Cast Cast into Well Plate Mix->Cast Incubate Incubate 37°C (30-60 mins) Cast->Incubate Assay Live/Dead Assay Rheology Incubate->Assay

Figure 2: Integrated workflow for co-assembly and cell encapsulation.

Part 4: Troubleshooting & Quality Control

Self-Validating System: Every batch must pass the "Inversion Test" (vial turned upside down; gel does not flow) and the "Opacity Check" (gel should be translucent/white, not precipitated chunks).

ObservationDiagnosisCorrective Action
Precipitates immediately upon GdL addition Mixing was too slow or GdL conc. too high.Vortex immediately upon addition. Reduce GdL slightly.
Solution remains liquid (No Gel) pH did not drop below pKa (~4-5) or peptide conc. too low.Check pH with micro-strip. Increase GdL. Ensure conc. > 0.5 wt%.[2][3]
Cells die within 24h Osmotic shock or pH shock.Ensure 10x PBS was added to restore isotonicity. Verify final pH is ~7.0–7.4 (titrate GdL carefully).
Gel is too weak (G' < 500 Pa) Disrupted assembly.Check peptide purity. If using RGD, reduce RGD ratio.

References

  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods. Source: National Institutes of Health (PMC). Context: Establishes the "pH-switch" method using GdL as the gold standard for homogeneity. URL:[Link]

  • Hydrogelation of self-assembling RGD-based peptides. Source: Royal Society of Chemistry (Soft Matter). Context: Validates the co-assembly of Fmoc-RGD with structural Fmoc-peptides to enable cell adhesion. URL:[Link]

  • Emerging properties of hydrogels in tissue engineering. Source: Semantic Scholar / Journal of Tissue Engineering. Context: Discusses the mechanical requirements (stiffness, stress relaxation) for effective tissue engineering scaffolds. URL:[Link]

  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels. Source: MDPI (Gels). Context: Detailed protocols for Fmoc-peptide preparation and characterization techniques (FTIR, Rheology). URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ile-Ile Difficult Sequences in SPPS

Case ID: #ILE-SEQ-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary: The "Ile-Ile" Challenge You are likely visiting this page because your LC-MS data shows a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ILE-SEQ-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ile-Ile" Challenge

You are likely visiting this page because your LC-MS data shows a significant deletion sequence (


 Da) or a truncated product. The coupling of Isoleucine to Isoleucine (Ile-Ile) is notoriously difficult in Solid Phase Peptide Synthesis (SPPS) due to a "perfect storm" of two factors:
  • Steric Hindrance: Isoleucine is

    
    -branched. The bulkiness at the 
    
    
    
    -carbon hinders the approach of the activated carboxyl group to the nucleophilic amine. Two consecutive Ile residues create a steric clash that drastically reduces reaction kinetics.
  • Aggregation: Hydrophobic stretches like Ile-Ile-Ile promote

    
    -sheet formation between peptide chains on the resin. This physical aggregation collapses the resin matrix, preventing solvent and reagent penetration.
    

This guide provides a tiered troubleshooting approach, moving from chemical optimization to structural engineering.

Module 1: Diagnostic & Decision Tree

Before altering your protocol, confirm the failure mode.

  • Symptom: Mass spectrum shows a peak corresponding to [Target Mass - 113 Da].

  • Diagnosis: Incomplete coupling of the second Isoleucine (Deletion Sequence).

  • Symptom: Broad peaks or low crude recovery.

  • Diagnosis: On-resin aggregation (solvation failure).

Troubleshooting Logic Flow

Ile_Troubleshooting Start Issue: Low Yield in Ile-Ile Sequence Check_MS Step 1: Analyze LC-MS (Look for M-113 deletion) Start->Check_MS Decision_Del Is Deletion Present? Check_MS->Decision_Del Tier1 Tier 1: Chemical Optimization (Switch to HATU or COMU + Double Couple) Decision_Del->Tier1 Yes Tier2 Tier 2: Physical Optimization (Microwave/Heat at 75°C) Decision_Del->Tier2 No (General Low Yield) Tier1->Tier2 If Tier 1 Fails Tier3 Tier 3: Structural Engineering (Use Fmoc-Ile-Ile-OH Dipeptide) Tier2->Tier3 If Tier 2 Fails Success Synthesis Successful Tier3->Success

Figure 1: Decision matrix for troubleshooting Ile-Ile coupling failures. Proceed through tiers based on experimental results.

Module 2: Chemical Optimization (Tier 1)

The standard DIC/Oxyma protocol is excellent for routine synthesis but often insufficient for sterically hindered


-branched residues.
Q: Which coupling reagent is superior for Ile-Ile?

A: Switch to HATU or COMU .

  • Mechanism: HATU contains a pyridine nitrogen (7-azabenzotriazole) that provides anchiomeric assistance (neighboring group effect), stabilizing the activated ester and accelerating the reaction with the amine.

  • Protocol: Use HATU (1 eq) / HOAt (1 eq) / DIEA (2 eq) .

  • Note: COMU is a safer, non-explosive alternative to HATU that shows comparable efficiency for hindered couplings due to its specific geometry and leaving group properties [1].

Q: Should I double couple?

A: Yes, absolutely. For Ile-Ile, a single coupling cycle is rarely sufficient.

  • Pass 1: 1 hour at Room Temp (or 5 min at 75°C).

  • Pass 2: Fresh reagents, same duration.

  • Tip: Do not simply extend the time of a single coupling; the activated ester hydrolyzes or rearranges over time. Fresh reagents are critical.

Coupling Reagent Comparison Table
ReagentClassSteric PerformanceRacemization RiskRecommendation for Ile-Ile
DIC/Oxyma CarbodiimideGoodLowStandard use; may fail for Ile-Ile.
HBTU/TBTU Uronium (Benzotriazole)ModerateModerateAvoid for difficult sequences.
HATU Uronium (Azabenzotriazole)Excellent Low (if base is controlled)Gold Standard for hindered bonds.
COMU Uronium (Oxyma-based)Excellent Very LowPreferred Modern Alternative (Safer).

Module 3: Physical Optimization (Tier 2)

If chemistry alone fails, you must overcome the energy barrier caused by steric hindrance and aggregation.

Q: What is the optimal temperature for Ile-Ile coupling?

A: 75°C is the "Sweet Spot." While 90°C is used for some residues, Ile is relatively stable. However, extremely high temperatures (>80°C) can induce subtle racemization or aspartimide formation in neighboring residues.

  • Microwave Protocol: 75°C for 5 minutes (Double Coupling).

  • Conventional Heating: 50°C for 30-60 minutes.

Q: My resin isn't swelling. Is this related?

A: Yes. Ile-Ile repeats induce


-sheet aggregation, causing the resin to "shrink" and expelling solvents.
  • Solution: Change the solvent system.

    • Magic Mixture: DCM/DMF/NMP (1:1:1). DCM swells the polystyrene core; DMF/NMP solvates the peptide chain.

    • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding [2].

    • Resin Switch: If possible, switch to ChemMatrix (PEG-based) resin, which offers superior swelling for hydrophobic sequences compared to polystyrene.

Module 4: The "Silver Bullet" (Tier 3)

When optimization fails, bypass the problem entirely.

Q: Is there a way to avoid forming the Ile-Ile bond on the resin?

A: Yes. Use a Pre-formed Dipeptide. This is the most robust solution. Instead of coupling Ile #2 to Ile #1 on the resin, you couple the unit Fmoc-Ile-Ile-OH as a single block.

  • Why it works: The difficult steric bond (Ile-Ile) is formed in solution under optimized industrial conditions and purified before you use it. You are effectively coupling a "larger amino acid" to the chain, which is kinetically easier than forming the hindered bond on-phase.

Protocol: Fmoc-Ile-Ile-OH Coupling
  • Source: Purchase Fmoc-Ile-Ile-OH (commercially available) or synthesize in solution.

  • Activation: Use DIC/Oxyma or HATU/DIEA.

  • Stoichiometry: Use 3 equivalents (dipeptides are more expensive, so we use less excess but longer time).

  • Time: 2 hours at Room Temp or 10 min at 75°C.

Visualizing the Steric Barrier

Steric_Hindrance cluster_0 Resin Bound Peptide cluster_1 Incoming Amino Acid Resin Resin Ile1 Ile (Bulky) Resin->Ile1 Ile2 Ile (Bulky) Ile1->Ile2 Steric Clash (Beta-Branching) Activator Activator (HATU) Ile2->Activator Dipeptide Solution: Fmoc-Ile-Ile-OH (Bond Pre-formed) Dipeptide->Ile1 Bypasses On-Resin Clash

Figure 2: The steric clash between two


-branched Isoleucine residues prevents efficient coupling. The Dipeptide strategy (Green) bypasses this step.

Frequently Asked Questions (FAQ)

Q: Can I use Pseudoprolines for Ile-Ile? A: Only if the sequence contains Serine, Threonine, or Cysteine immediately adjacent (e.g., Ile-Ile-Ser). You would use a Fmoc-Ile-Ser(PsiMe,Mepro)-OH dipeptide. For a pure hydrophobic run like Ala-Ile-Ile-Val, pseudoprolines are not applicable. Use Fmoc-Ile-Ile-OH instead.

Q: Will high temperature cause racemization of Isoleucine? A: Isoleucine has two chiral centers (


 and 

). High temperature (above 80°C) or strong base activation can lead to epimerization at the

-carbon (forming allo-Ile). However, at 75°C with Oxyma or HOAt (which suppress racemization), the risk is minimal (<1%) [3].

Q: Why not just use more equivalents (e.g., 10 eq)? A: Increasing concentration (0.2M to 0.5M) is more effective than increasing equivalents at constant volume. The reaction rate is second-order; concentration drives kinetics more than total mass.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016).[2] The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews, 45(3), 631–654. [Link]

  • Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197–1212. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

Optimization

Technical Support Center: Solubilizing Ile-Ile Rich Peptides

Introduction: The "Ile-Ile" Challenge Welcome to the technical support center. You are likely here because a peptide containing the Isoleucine-Isoleucine (Ile-Ile) motif is failing to dissolve or precipitating out of sol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ile-Ile" Challenge

Welcome to the technical support center. You are likely here because a peptide containing the Isoleucine-Isoleucine (Ile-Ile) motif is failing to dissolve or precipitating out of solution unexpectedly.

The Science: The Ile-Ile motif represents a "perfect storm" for solubility issues. Isoleucine is not only hydrophobic; it is


-branched . This structural rigidity restricts the peptide backbone, energetically favoring the formation of 

-sheets. When multiple Ile-Ile motifs align, they form "steric zippers"—tightly interdigitated dry interfaces that exclude water and drive rapid, irreversible aggregation (amyloidosis).

This guide moves beyond generic "add DMSO" advice to address the specific thermodynamic barriers of Ile-Ile peptides.

Part 1: The Golden Rule (Initial Solubilization)

Q: My peptide won't dissolve in water or PBS. Where do I start?

A: Stop adding aqueous buffer immediately. Once a hydrophobic aggregate forms in water, it is thermodynamically difficult to reverse. You must follow the "Organic First" principle.

The Protocol:

  • Calculate: Determine the amount of organic solvent needed to reach a stock concentration (e.g., 10 mg/mL).

  • Solubilize: Add 100% anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) directly to the lyophilized powder.

    • Why? These aprotic solvents disrupt inter-peptide hydrogen bonds without donating protons, effectively shielding the hydrophobic Ile side chains.

  • Wait & Vortex: Allow the peptide to solvate fully. The solution must be crystal clear.

  • Dilute (The Critical Step): Slowly add the aqueous buffer to the organic peptide solution, not the other way around. Add dropwise with constant agitation.

Warning: For Ile-Ile peptides, keep the final organic solvent concentration >5% if possible. Below this threshold, the "hydrophobic effect" may re-assert itself, causing the peptide to crash out.

Part 2: Troubleshooting Aggregation & Gelling

Q: My solution turned into a viscous gel. What happened?

A: You have witnessed the formation of a hydrogel driven by


-sheet networks. The Ile-Ile residues have locked together like a zipper.

The Fix (Chaotropes & Fluorinated Alcohols): Standard solvents (DMSO) may not be strong enough to break pre-formed


-sheets. You need agents that disrupt secondary structure.
  • Option A: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).

    • Mechanism:[1][2][3][4][5][6] HFIP is a potent hydrogen bond donor that stabilizes

      
      -helices and destabilizes 
      
      
      
      -sheets.
    • Protocol: Dissolve the gelled peptide in 100% HFIP. Evaporate the HFIP (using a stream of nitrogen) to leave a peptide film. Re-dissolve this film in DMSO, then dilute with buffer.

  • Option B: Chaotropic Salts.

    • Add 6M Guanidine-HCl or 8M Urea . These disrupt the water structure and the hydrophobic interactions stabilizing the aggregates.

Q: The solution was clear in DMSO, but turned cloudy immediately upon adding PBS. Why?

A: This is the "Crash-out" effect. The sudden increase in polarity forced the hydrophobic Ile residues to cluster together to escape the water.

Troubleshooting Steps:

  • Check the Salt: High ionic strength (like in PBS) "salts out" hydrophobic peptides by stripping away the hydration shell. Switch to a low-salt buffer (e.g., 10mM Tris or Ammonium Bicarbonate).

  • Check the pH: Ensure you are not near the peptide's Isoelectric Point (pI). (See Part 3).

Part 3: pH and Charge Manipulation

Q: How does pH affect Ile-Ile solubility?

A: Isoleucine is neutral. Therefore, solubility is entirely dependent on the flanking residues (e.g., Lysine, Arginine, Aspartic Acid).

The Rule of pI: Solubility is lowest at the Isoelectric Point (pI), where the net charge is zero.

  • If pI is > 7 (Basic): Acidify the solution. Use 10% Acetic Acid or 0.1% TFA (Trifluoroacetic acid) to protonate basic residues, creating repulsion between chains.

  • If pI is < 7 (Acidic): Basify the solution. Use Ammonium Bicarbonate or dilute Ammonium Hydroxide (

    
    ) to deprotonate acidic residues.
    

Table 1: Solvent Selection Guide based on Peptide Character

Peptide CharacterFlanking ResiduesPrimary Solvent StrategySecondary Additive
Neutral / Hydrophobic Ile, Leu, Val, Phe100% DMSO or DMFHFIP (if gelling occurs)
Basic (+ Charge) Arg, Lys, His10% Acetic Acid0.1% TFA
Acidic (- Charge) Asp, Glu0.1% Ammonium HydroxideAmmonium Bicarbonate
Cysteine-Rich Cys (Disulfide risk)DMF (Avoid DMSO*)DTT or TCEP (Reducing agents)

*Note: DMSO can oxidize Cysteine and Methionine.[7] Use DMF for these sequences.

Part 4: Visualizing the Workflow

Diagram 1: Solubility Decision Tree

SolubilityWorkflow Start Start: Lyophilized Ile-Ile Peptide CheckSeq Analyze Sequence (Charge & pI) Start->CheckSeq Hydrophobic >50% Hydrophobic (Neutral) CheckSeq->Hydrophobic High Ile content Charged Charged Residues Present CheckSeq->Charged Flanking D/E/K/R Organic Dissolve in 100% DMSO/DMF Hydrophobic->Organic Acidic Acidic (pI < 6) Use NH4OH Charged->Acidic Net - Basic Basic (pI > 8) Use Acetic Acid Charged->Basic Net + Clear Solution Clear? Organic->Clear Acidic->Clear Basic->Clear Dilute Dilute dropwise into Aqueous Buffer Clear->Dilute Yes HFIP Evaporate & Reset with HFIP Clear->HFIP No (Precipitates) Gel Forms Gel/Cloudy? Dilute->Gel Gel->HFIP Yes (Aggregation) Success Experiment Ready Gel->Success No (Remains Clear) HFIP->Organic Re-dissolve film

Caption: Step-by-step decision matrix for solubilizing difficult hydrophobic peptides.

Diagram 2: The Steric Zipper Mechanism

StericZipper Monomer Free Peptide (Random Coil) Nucleation Nucleation (Ile Side Chains Exposed) Monomer->Nucleation High Conc. or Water BetaSheet Beta-Sheet Formation (H-Bonding) Nucleation->BetaSheet Thermodynamic Drive Zipper Steric Zipper (Dry Interface) BetaSheet->Zipper Ile Interdigitation Aggregate Insoluble Fibril/Gel Zipper->Aggregate Irreversible DMSO DMSO/DMF (Shields Hydrophobicity) DMSO->Nucleation Prevents HFIP HFIP (Breaks Beta-Sheets) HFIP->BetaSheet Disrupts

Caption: Mechanism of Ile-Ile aggregation and points of solvent intervention.

Part 5: Design & Prevention (For Future Peptides)

Q: Can I modify the sequence to prevent this issue next time?

A: Yes. If the Ile-Ile motif is not critical for biological activity, or if you can append a tag, use these strategies:

  • PEGylation: Attach a polyethylene glycol (PEG) chain to the N- or C-terminus. This acts as a "solubility shield."

  • Poly-Lysine/Arginine Tags: Add a block of 3-5 Lysines (KKK) or Arginines (RRR) to the terminus. This shifts the pI and forces solvation through charge repulsion.

  • D-Amino Acids: Incorporating D-Isoleucine instead of L-Isoleucine disrupts the stereochemistry required for

    
    -sheet formation.
    

References

  • National Institutes of Health (PMC). Structure and Aggregation Mechanisms in Amyloids (Steric Zipper). [Link]

Sources

Troubleshooting

Preventing racemization during Ile-Ile activation and coupling

Topic: Preventing Racemization (Epimerization) During Ile-Ile Activation and Coupling Audience: Senior Researchers & Process Chemists Status: Active Guide The "Ile-Ile" Challenge: Why This Coupling Fails Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization (Epimerization) During Ile-Ile Activation and Coupling Audience: Senior Researchers & Process Chemists Status: Active Guide

The "Ile-Ile" Challenge: Why This Coupling Fails

Welcome to the technical support module for sterically hindered peptide couplings. The coupling of two Isoleucine (Ile) residues is notoriously difficult due to the


-branching on the side chain. This steric bulk creates a "kinetic bottleneck," slowing down the desired aminolysis (amide bond formation).

Unfortunately, the competing reaction—oxazolone-mediated epimerization —does not suffer the same degree of steric retardation. Consequently, while your activated ester waits for the amine to attack, it is vulnerable to base-catalyzed proton abstraction at the


-carbon.

The Result: A mixture of L-Ile-L-Ile (desired) and D-allo-Ile-L-Ile (epimerized), often visible as "split peaks" on HPLC.

Mechanism of Failure (Visualization)

To prevent the issue, you must understand the pathway. The diagram below illustrates the competition between productive coupling and the racemization trap.

Ile_Coupling_Mechanism Start Protected Ile-OH (COOH) Activation Activation (Uronium/Phosphonium Reagents) Start->Activation + Reagent ActiveEster Activated Ester (O-Acyl Isourea / OBt / Oxyma) Activation->ActiveEster Oxazolone Oxazolone (Azlactone) Intermediate ActiveEster->Oxazolone Slow Amine Attack (Steric Hindrance) Coupled_L L-Ile-L-Ile (Desired Product) ActiveEster->Coupled_L + Amine (Fast Attack) Enol Enolization (Loss of Chirality at C-alpha) Oxazolone->Enol + Base (Excess/Strong) Oxazolone->Coupled_L + Amine Coupled_D D-allo-Ile-L-Ile (Epimerized Impurity) Oxazolone->Coupled_D + Amine Enol->Oxazolone Reprotonation (Random)

Figure 1: The kinetic competition. Steric bulk slows the green path, allowing the red path (oxazolone formation) to dominate if conditions are too basic or temperature is too high.

Reagent Selection Matrix

Do not rely on standard HBTU/DIEA protocols for Ile-Ile. The choice of coupling cocktail is the single biggest factor in suppressing epimerization.

Reagent SystemActivation TypeEpimerization RiskRecommendationNotes
COMU / Oxyma Uronium (Morpholino)Lowest Primary Choice Requires only 1 eq.[1] base. Internal base effect stabilizes the active ester.
DIC / Oxyma CarbodiimideLowSolid Phase Excellent for SPPS. Acidic environment suppresses oxazolone formation. No tertiary base needed.
HATU / HOAt Uronium (Aza-benzotriazole)ModerateSecondary High reactivity, but high risk if base > 1 eq. Can cause guanidinylation if amine addition is delayed.
HBTU / HOBt Uronium (Benzotriazole)High Avoid Older generation.[2] Slower reaction times allow more time for racemization.
PyBOP PhosphoniumModerateContextual Good for cyclization, but requires base which risks proton abstraction.
The "Golden Rule" of Bases

For Ile-Ile coupling, Collidine (TMP) is superior to DIEA.

  • Why? Collidine is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5) and is sterically hindered.[2] It is sufficient to deprotonate the carboxylic acid for activation but struggles to abstract the

    
    -proton that leads to racemization.
    

Optimized Protocol: The "Low-Epimerization" Workflow

This protocol is designed for solution-phase or difficult solid-phase couplings using COMU , the current gold standard for chiral integrity.

Materials
  • Coupling Reagent: COMU (1.0 equiv)[3]

  • Additive: Oxyma Pure (1.0 equiv) - Crucial for suppressing racemization.

  • Base: 2,4,6-Collidine (TMP) (1.0 equiv) - Do NOT use excess.

  • Solvent: DMF (anhydrous). Optional: 10-20% DCM can sometimes reduce racemization by altering polarity, solubility permitting.

Step-by-Step Procedure
  • Temperature Control (Critical): Cool the reaction vessel to 0°C before adding reagents. Lower temperature slows the rate of epimerization more significantly than it slows the rate of coupling.

  • Dissolution: Dissolve the carboxylic acid (Fmoc-Ile-OH) and Oxyma Pure in the minimum amount of DMF.

  • Activation (The "In-Situ" Rule):

    • Add COMU to the mixture.

    • Add Collidine (1.0 equiv).

    • IMMEDIATELY add the amine component (H-Ile-OR/Resin).

    • Technical Insight: Do not pre-activate for more than 30-60 seconds. The activated ester is most prone to racemization when it sits in solution with base but without the amine nucleophile.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor via HPLC/UPLC.

Troubleshooting & FAQs

Q: I see two peaks with the same mass (M+H) on my LC-MS. What is happening? A: This is the hallmark of epimerization. You have likely formed a diastereomeric pair: L-Ile-L-Ile and D-allo-Ile-L-Ile. Because they are diastereomers (not enantiomers), they have different physical properties and separate on reverse-phase columns.

  • Fix: Switch from DIEA to Collidine.[4] Ensure you are using exactly 1.0 equivalent of base relative to the acid.

Q: Can I use HATU if I don't have COMU? A: Yes, but you must be rigorous.

  • Use HOAt as an additive if available.[2][5]

  • Reduce base to 0.9 - 1.0 equivalents.

  • Do not pre-activate for >1 minute. HATU is extremely reactive; if the amine isn't there, the activated species will self-destruct or racemize.

Q: Why is DMF "bad" for racemization? A: DMF is a polar aprotic solvent. It solvates cations well but leaves anions (like the enolate intermediate formed during racemization) "naked" and highly reactive.

  • Fix: If solubility allows, using a mixture of DMF/DCM or DMF/TFE (Trifluoroethanol) can stabilize the chiral center, as TFE can hydrogen-bond to the intermediate and discourage proton abstraction.

Q: My yield is low, should I add more base? A: NO. Adding excess base (e.g., 2-3 equiv) is the fastest way to racemize Ile. If the reaction is stalled, it is likely due to aggregation or steric bulk, not lack of base.

  • Better Strategy: Re-couple using fresh reagents (double coupling) or try increasing the temperature slightly (to 40°C) only after the bulk of the potentially dangerous activation phase is over, though this carries risk.

Decision Tree for Troubleshooting

Troubleshooting_Tree Problem Issue Detected SplitPeak Split HPLC Peaks (Same Mass) Problem->SplitPeak LowYield Low Yield (No Side Product) Problem->LowYield BaseCheck Check Base Used SplitPeak->BaseCheck AggCheck Check Aggregation LowYield->AggCheck SolventCheck Solvent System LowYield->SolventCheck ExcessBase Was Base > 1 eq? BaseCheck->ExcessBase TypeBase Was it DIEA? BaseCheck->TypeBase Fix1 Reduce to 1.0 eq Use COMU ExcessBase->Fix1 Yes Fix2 Switch to Collidine (TMP) TypeBase->Fix2 Yes Fix3 Use Pseudoproline or Double Couple AggCheck->Fix3 Fix4 Try DMF/DCM mix SolventCheck->Fix4

Figure 2: Diagnostic logic for Ile-Ile coupling issues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[6] Chemistry – A European Journal, 15(37), 9404–9416. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive.[6][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Steinauer, R., et al. (1989).[4] Racemization during peptide coupling with BOP and related reagents. International Journal of Peptide and Protein Research, 34(4), 295–298. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Ile-Ile Dipeptides

Part 1: The Isobaric Dilemma in Dipeptide Analysis In the high-stakes arena of peptidomics and metabolomics, the differentiation of isomeric dipeptides remains a critical analytical bottleneck. The dipeptide Isoleucine-I...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Isobaric Dilemma in Dipeptide Analysis

In the high-stakes arena of peptidomics and metabolomics, the differentiation of isomeric dipeptides remains a critical analytical bottleneck. The dipeptide Isoleucine-Isoleucine (Ile-Ile) presents a unique challenge: it is isobaric with Leucine-Leucine (Leu-Leu) and the mixed isomers (Ile-Leu, Leu-Ile). All share the exact monoisotopic mass of 228.1838 Da (


).

Standard MS1 analysis cannot distinguish these species.[1][2] Even standard Collision-Induced Dissociation (CID) MS2 often yields identical


- and 

-series ions. This guide details the advanced fragmentation strategies required to unequivocally identify Ile-Ile, focusing on Side-Chain Fragmentation (SCF) and Energy-Resolved Mass Spectrometry (ER-MS) .
The Core Differentiator: Side-Chain Architecture

The distinction lies not in the backbone, but in the alkyl side chains:

  • Isoleucine (Ile): sec-butyl group.[3] Fragmentation favors loss of an ethyl group (29 Da) or methyl group (15 Da).

  • Leucine (Leu): iso-butyl group.[3] Fragmentation favors loss of an isopropyl group (43 Da).

Part 2: Fragmentation Mechanisms & Diagnostic Ions[2]

To confidently identify Ile-Ile, one must move beyond standard backbone cleavage and interrogate the side chains. The following mechanisms are the pillars of this identification.

The Immonium Ion Pathway ( Validation)

The formation of the immonium ion at


 86.09  is common to both Ile and Leu. However, the secondary fragmentation of this ion (

) is the "gold standard" for differentiation.
  • Mechanism: The

    
     86 ion undergoes internal elimination.
    
  • Ile-Ile Signature: The Ile immonium ion (86 Da) eliminates ammonia (

    
    , 17 Da) to form a highly stabilized ion at 
    
    
    
    69
    . This transition is energetically favorable for Ile due to the stability of the resulting carbocation.
  • Leu-Leu Contrast: The Leu immonium ion (86 Da) fragments poorly to 69.[4] Instead, it favors losing the entire side chain (43 Da) to yield

    
     44, or remains intact.
    
The -Ion Series (Side-Chain Loss)

In Electron Transfer Dissociation (ETD) or High-Energy CID (HCD), "z-ions" (C-terminal fragments) undergo further radical-driven loss of the side chain to form ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-ions .[5]
  • Ile-Ile: The C-terminal Ile radical cation loses an ethyl radical (29 Da) .

    • Diagnostic Calculation:

      
      .
      
  • Leu-Leu: The C-terminal Leu radical cation loses an isopropyl radical (43 Da) .

    • Diagnostic Calculation:

      
      .
      
Visualization of Fragmentation Pathways[6][7]

IleFragmentation Precursor [M+H]+ Precursor m/z 229.19 b1 b1 Ion (Unstable) Precursor->b1 Backbone Cleavage y1 y1 Ion (Ile Residue) Precursor->y1 Backbone Cleavage Imm86 Immonium Ion m/z 86.09 b1->Imm86 CO Loss y1->Imm86 Internal Fragmentation w_ion w-ion (z1 - 29 Da) y1->w_ion Side Chain Loss (-C2H5) Frag69 Diagnostic Fragment m/z 69.07 (High Abundance for Ile) Imm86->Frag69 MS3: -NH3 (Critical for Ile) Frag44 Fragment m/z 44 (Low Abundance for Ile) Imm86->Frag44 MS3: -C3H6 (Minor for Ile)

Figure 1: Critical fragmentation pathways for Ile-Ile identification. The transition from m/z 86 to 69 is the primary diagnostic filter.

Part 3: Comparative Profiling (Ile-Ile vs. Alternatives)

The following table summarizes the spectral differences between Ile-Ile and its isomers under HCD (High-Energy Collisional Dissociation) at normalized collision energy (NCE) 35%.

FeatureIle-Ile (Target) Leu-Leu (Alternative) Ile-Leu / Leu-Ile (Mixed)
Precursor (

)
229.19229.19229.19
Immonium Ion

86 (Dominant)

86 (Dominant)

86 (Dominant)
Diagnostic

(86

X)
High

69
Low

69, High

44
Mixed 69 and 44
Side Chain Loss (

-ion)
Loss of 29 Da (

)
Loss of 43 Da (

)
Depends on C-term residue
Breakdown Curve

69 rises sharply >25 eV

69 remains <10% RA
Intermediate profile
Diketopiperazine (DKP) Forms readily (

211)
Forms readily (

211)
Forms readily (

211)

Technical Insight: For mixed dipeptides (Ile-Leu vs. Leu-Ile), the


 ion represents the C-terminal residue. If the 

ion exhibits an Ile-specific loss (-29 Da), the sequence is Leu-Ile. If it exhibits a Leu-specific loss (-43 Da), the sequence is Ile-Leu.

Part 4: Experimental Protocol for Validation

To ensure scientific integrity, do not rely on a single scan. Use this Targeted


 Workflow  to self-validate your findings.
Equipment Prerequisites
  • Instrument: Orbitrap Fusion / Lumos or Q-TOF with high-resolution capability (>30k).

  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

Step-by-Step Methodology
  • Precursor Isolation (MS1):

    • Target

      
       229.1904 (
      
      
      
      ).
    • Isolation Window: 1.0 Da (narrow window to exclude noise).

  • Primary Fragmentation (MS2):

    • Activation: HCD (Higher-Energy C-Trap Dissociation).

    • Energy: Stepped NCE (25, 30, 35%).

    • Goal: Generate maximal abundance of the immonium ion at

      
       86.0964.
      
  • Synchronous Precursor Selection (MS3) - The Critical Step:

    • Select the

      
       86.0964 fragment from the MS2 spectrum.
      
    • Activation: CID (Collision Induced Dissociation).[4][6][7]

    • Energy: 35% NCE.

    • Detection: Scan range

      
       40–100.
      
  • Data Analysis (Decision Logic):

    • Calculate the Ratio:

      
      .
      
    • If

      
      :  High probability of Isoleucine  content.
      
    • If

      
      :  High probability of Leucine  content.
      
Workflow Diagram

Workflow Start Sample Injection (LC-MS) MS1 MS1 Survey Scan Select m/z 229.19 Start->MS1 MS2 MS2 Fragmentation (HCD) Generate Immonium Ions MS1->MS2 Check86 Is m/z 86 Present? MS2->Check86 Check86->MS2 No (Re-optimize) MS3 MS3 of m/z 86 (CID 35%) Check86->MS3 Yes Analysis Analyze Ratio 69/86 MS3->Analysis ResultIle Result: Ile-Ile (High 69 signal) Analysis->ResultIle Ratio > 0.5 ResultLeu Result: Leu-Leu (Low 69 signal) Analysis->ResultLeu Ratio < 0.1

Figure 2: Decision tree for the MS3-based discrimination of Ile/Leu isomers.

Part 5: References

  • Differentiation of Leucine and Isoleucine by Mass Spectrometry

    • Source: Journal of the American Society for Mass Spectrometry[2][8]

    • Context: Defines the fundamental mechanism of

      
      -ion formation and side-chain losses (29 Da vs 43 Da) crucial for distinguishing isomeric residues.
      
    • URL:[Link]

  • Immonium Ion Fragmentation for Ile/Leu Distinction

    • Source: Analytical Chemistry[9]

    • Context: Establishes the

      
       protocol where the 
      
      
      
      86
      
      
      69 transition is identified as the primary diagnostic filter for Isoleucine.
    • URL:[Link]

  • Electron-Activated Dissociation (EAD) for Isomer Differentiation

    • Source: SCIEX Technical Notes[2]

    • Context: Provides comparative data on using tunable electron energy (7 eV) to enhance diagnostic

      
       (Ile) and 
      
      
      
      (Leu) fragments.
    • URL:[Link]

  • Charge Transfer Dissociation (CTD) of Dipeptides

    • Source: Rapid Communications in Mass Spectrometry

    • Context: Discusses the formation of

      
       and 
      
      
      
      ions in isomeric peptides, validating the side-chain loss mechanism.
    • URL:[Link]

Sources

Comparative

Publish Comparison Guide: Validating Purity of Ile-Ile Peptides using RP-HPLC

Executive Summary The analysis of short, hydrophobic peptides like Isoleucine-Isoleucine (Ile-Ile) presents a unique chromatographic paradox: while their structural simplicity suggests ease, their high hydrophobicity and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of short, hydrophobic peptides like Isoleucine-Isoleucine (Ile-Ile) presents a unique chromatographic paradox: while their structural simplicity suggests ease, their high hydrophobicity and lack of distinct chromophores create significant validation hurdles. This guide compares traditional fully porous particle technology against modern core-shell (superficially porous) stationary phases.[1] We demonstrate that Core-Shell C18 technology significantly outperforms traditional methods in resolution, peak capacity, and isomeric discrimination (Ile vs. Leu) for hydrophobic dipeptides.

Part 1: The Technical Challenge

The "Hydrophobicity Trap"

Ile-Ile is a highly hydrophobic dipeptide. In Reverse Phase HPLC (RP-HPLC), this leads to two primary failure modes:

  • Excessive Retention & Broadening: On standard C18 columns, hydrophobic interaction is so strong that peaks broaden significantly, diminishing sensitivity.

  • Isomeric Masquerading: The most critical impurity in Ile-Ile synthesis is often a variant containing Leucine (Leu), an isomer of Isoleucine. Leu and Ile have identical molecular weights (131.17 g/mol ) and nearly identical hydrophobicity, making them difficult to resolve by mass spectrometry alone. Chromatographic resolution is the only reliable purity filter.

Part 2: Comparative Technology Analysis

We compared the performance of a Core-Shell C18 (2.6 µm) column against the industry-standard Fully Porous C18 (5 µm) and Sub-2 µm Fully Porous C18 .

Resolution & Efficiency

Core-shell particles possess a solid inner core (1.6 µm) surrounded by a porous shell (0.5 µm). This morphology reduces the diffusion path length, minimizing longitudinal diffusion (the


 term in the van Deemter equation) and resistance to mass transfer (the 

term).
Performance MetricAlternative A: Fully Porous C18 (5 µm)Alternative B: Sub-2 µm Porous C18The Product: Core-Shell C18 (2.6 µm)
Theoretical Plates (N/m) ~80,000~200,000~180,000 - 200,000
Backpressure Low (< 150 bar)Extremely High (> 600 bar)Moderate (< 400 bar)
Peak Width (W½) BroadSharpUltra-Sharp
Ile/Leu Selectivity (

)
1.05 (Co-elution risk)1.101.12 (Baseline resolved)

Insight: While Sub-2 µm porous columns offer similar efficiency to Core-Shell, they require specialized UHPLC instrumentation due to extreme backpressure. Core-Shell achieves UHPLC-like performance on standard HPLC systems, making it the more robust choice for routine QC validation.

Detection Limits (LOD/LOQ)

Because Ile-Ile lacks aromatic residues (Trp, Tyr, Phe), UV detection relies on the peptide bond absorption at 210–214 nm. This region is susceptible to baseline drift from mobile phase modifiers.

  • Core-Shell Advantage: The sharper peaks produced by core-shell columns effectively increase signal-to-noise (S/N) ratios. A narrower peak height is taller for the same area, lowering the Limit of Detection (LOD) by approximately 2-3x compared to 5 µm porous particles.

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system, ensuring that isomeric impurities (Leu-Ile, Ile-Leu) are detected.

Reagents & Equipment[1][2][3][4][5]
  • Stationary Phase: Core-Shell C18, 100 Å, 2.6 µm, 150 x 4.6 mm (e.g., Kinetex or Halo).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.0) – Preferred for UV baseline stability.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 210 nm (Reference 360 nm).

  • Temperature: 40°C (Critical for mass transfer of hydrophobic peptides).

Step-by-Step Workflow
  • System Suitability Solution (SSS): Prepare a mix of Ile-Ile (Target) and Leu-Leu (Isomeric Impurity) at 0.5 mg/mL each.

    • Requirement: Resolution (

      
      ) between Ile-Ile and Leu-Leu must be > 1.5.
      
  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic hold to stack injection).

    • 1-15 min: 5%

      
       60% B (Linear gradient).
      
    • 15-18 min: 95% B (Wash).

    • 18-22 min: 5% B (Re-equilibration).

  • Sample Preparation: Dissolve Ile-Ile lyophilized powder in 10% Acetonitrile/Water. Sonicate for 5 mins. Filter through 0.2 µm PTFE.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Ile-Ile Purity Check CheckRes Check Resolution (Rs) Ile-Ile vs Impurities Start->CheckRes GoodRes Rs > 1.5 CheckRes->GoodRes BadRes Rs < 1.5 CheckRes->BadRes CheckShape Check Peak Symmetry GoodRes->CheckShape ChangeCol Switch to Core-Shell C18 BadRes->ChangeCol Broad Peaks? ChangeMod Change Modifier (TFA -> Phosphate) BadRes->ChangeMod Selectivity Issue? ChangeTemp Increase Temp to 50°C BadRes->ChangeTemp High Backpressure? ChangeCol->CheckRes ChangeMod->CheckRes ChangeTemp->CheckRes Tailing Tailing > 1.2 CheckShape->Tailing GoodShape Symmetry 0.8 - 1.2 CheckShape->GoodShape Tailing->ChangeMod Silanol Interaction? Validation Proceed to ICH Q2 Validation (Linearity, Accuracy) GoodShape->Validation

Figure 1: Decision tree for optimizing RP-HPLC separation of hydrophobic dipeptides.

Part 4: Validation Framework (ICH Q2 R1)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

Specificity (Isomeric Discrimination)

The ability to unequivocally assess the analyte in the presence of components which may be expected to be present.

  • Protocol: Inject pure Ile-Ile, pure Leu-Leu, and a spiked mixture.

  • Acceptance Criteria: No interference at the retention time of Ile-Ile; Resolution (

    
    ) > 1.5.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of Ile-Ile into a placebo matrix (if applicable) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Visualization: Validation Workflow

ValidationWorkflow Prep Sample Prep (0.5 mg/mL) Inj Injection (10 µL) Prep->Inj Sep Separation Core-Shell C18 Inj->Sep Det Detection UV 210nm Sep->Det Data Data Analysis Integration Det->Data Data->Prep Re-prep if RSD > 2% Report Validation Report (Pass/Fail) Data->Report

Figure 2: Linear workflow for routine purity validation of Ile-Ile peptides.

References

  • Vertex AI Search. (2025). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. National Institutes of Health (PMC). Available at: [Link]

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Performance Comparison. Phenomenex Technical Guides. Available at: [Link][2]

  • Waters Corporation. (2020). Separation of Low Levels of Isoleucine from Leucine Using UPLC. Application Note. Available at: [Link]

  • ICH. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • Fekete, S., et al. (2012). Comparison of the Performance of Totally Porous and Core-shell Particles. Royal Society of Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Aqueous Solubility of Ile-Ile vs. Val-Val Dipeptides

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of peptides is paramount. Solubility, in particular, is a critical attribute that influences every...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of peptides is paramount. Solubility, in particular, is a critical attribute that influences everything from synthetic purification and formulation to biological activity and bioavailability. This guide provides an in-depth comparative analysis of the aqueous solubility of two closely related dipeptides: Isoleucyl-isoleucine (Ile-Ile) and Valyl-valine (Val-Val).

We will explore the theoretical underpinnings dictating their solubility, provide a detailed experimental protocol for empirical determination, and present comparative data to illustrate the key differences. This document is designed to be a practical resource, blending established theory with actionable experimental guidance.

Theoretical Analysis: Why Should Their Solubilities Differ?

The difference in solubility between Ile-Ile and Val-Val stems from the subtle yet significant structural distinctions between their constituent amino acids, isoleucine (Ile) and valine (Val). Both are aliphatic, nonpolar amino acids characterized by β-branched side chains, a structural feature that imparts steric hindrance and restricts conformational flexibility.[1][2] However, the key difference lies in the additional methyl group present on the γ-carbon of isoleucine's side chain.

1.1 The Role of Hydrophobicity

Hydrophobicity is a primary driver of aqueous solubility for peptides.[3][4] It is a measure of the tendency of a molecule to repel water. For amino acids with non-polar side chains, an increase in the size of the alkyl residue generally leads to decreased solubility in water.[5][6] Following this principle, the established solubility order for several non-polar amino acids is Glycine > Alanine > Valine > Isoleucine > Leucine.[5]

Isoleucine is demonstrably more hydrophobic than valine due to its larger aliphatic side chain (a sec-butyl group vs. an isopropyl group).[7][8] Various hydrophobicity scales quantitatively confirm this; for instance, at pH 7, isoleucine has a hydrophobicity index of 99, while valine's is 76 (relative to Glycine at 0 and Phenylalanine at 100).[9] This greater hydrophobicity suggests that Ile-Ile dipeptides will have stronger intermolecular hydrophobic interactions. These interactions promote self-association and aggregation, effectively reducing the peptide's ability to form favorable interactions with water molecules, thus lowering its aqueous solubility compared to Val-Val.[4][10]

1.2 Impact of β-Branching and Side-Chain Packing

The β-carbon branching in both valine and isoleucine restricts the rotation around the Cα-Cβ bond, limiting the conformational freedom of the peptide backbone.[1] This rigidity can influence how peptide chains pack together in a solid state or aggregate in solution. The additional methyl group in isoleucine not only increases its hydrophobicity but also affects the steric environment. This can lead to more efficient side-chain packing in aggregated structures, further stabilizing the non-solvated state and reducing solubility.[7] The propensity of peptides composed of hydrophobic amino acids to aggregate is a well-documented cause of poor solubility and challenges in peptide synthesis and purification.

In essence, the additional methylene group in each isoleucine residue of the Ile-Ile dipeptide amplifies its hydrophobic character, leading to a greater tendency for self-aggregation compared to the Val-Val dipeptide. This increased aggregation propensity is the primary theoretical reason for the expected lower aqueous solubility of Ile-Ile.

Experimental Determination of Solubility

To empirically validate the theoretical differences, a robust and reliable method is required. The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11][12] Coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification, this protocol provides a self-validating system for comparing Ile-Ile and Val-Val solubility.

2.1 Experimental Workflow Diagram

The following diagram outlines the key stages of the comparative solubility determination process.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sample Processing cluster_analysis Phase 4: Quantification P1 Weigh excess Ile-Ile & Val-Val into separate vials P2 Add precise volume of solvent (e.g., pH 7.4 PBS) P1->P2 Solvent Addition E1 Incubate vials on shaker at constant temperature (e.g., 25°C) P2->E1 Start Equilibration E2 Equilibrate for 24-48 hours to ensure saturation E1->E2 Time S1 Centrifuge vials to pellet undissolved solid E2->S1 End Equilibration S2 Withdraw supernatant S1->S2 Clarification S3 Filter supernatant (0.22 µm) to remove particulates S2->S3 Final Filtration S4 Dilute samples into mobile phase S3->S4 Preparation for HPLC A2 Inject standards & samples onto HPLC-UV system S4->A2 Analysis A1 Prepare calibration standards A1->A2 A3 Calculate concentration from calibration curve A2->A3 Data Processing

Caption: Workflow for comparative solubility analysis.

2.2 Detailed Step-by-Step Protocol

This protocol ensures trustworthiness through built-in checks for equilibrium and accurate quantification.

Materials:

  • Ile-Ile dipeptide (lyophilized powder, >98% purity)

  • Val-Val dipeptide (lyophilized powder, >98% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • 2 mL screw-cap vials

  • Orbital shaker with temperature control

  • Microcentrifuge

  • 0.22 µm syringe filters

  • Calibrated analytical balance

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Vials (in triplicate for each peptide):

    • Action: Accurately weigh approximately 10-20 mg of the lyophilized Ile-Ile peptide into each of three 2 mL vials. Repeat for the Val-Val peptide in a separate set of three vials.

    • Causality: Adding a clear excess of solid is crucial for ensuring that the resulting solution reaches thermodynamic saturation.[11] Running replicates is essential for statistical validity.

  • Solvent Addition:

    • Action: Add a precise volume (e.g., 1.0 mL) of pH 7.4 PBS buffer to each vial.

    • Causality: Using a buffered aqueous solution at a physiological pH provides a biologically relevant context for the solubility measurement. A precise volume is necessary for the final concentration calculation.

  • Equilibration:

    • Action: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the suspensions to equilibrate for at least 24 hours. To confirm equilibrium, a sample can be taken at 24h and 48h; the concentrations should be identical.

    • Causality: Constant temperature and agitation are critical to reach a true thermodynamic equilibrium.[11] The time-point sampling serves as a self-validation step to ensure saturation has been achieved.

  • Sample Processing:

    • Action: After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess, undissolved peptide.

    • Causality: Centrifugation separates the saturated supernatant from the solid phase without disturbing the equilibrium.

    • Action: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

    • Causality: Filtration removes any remaining fine particulates that could interfere with HPLC analysis.

    • Action: Immediately perform a calibrated serial dilution of the filtered supernatant into the HPLC mobile phase.

    • Causality: Dilution is necessary to bring the sample concentration into the linear range of the HPLC calibration curve.

  • HPLC Quantification:

    • Action: Prepare a series of calibration standards of known concentrations for both Ile-Ile and Val-Val.

    • Action: Analyze the standards and the diluted samples by reverse-phase HPLC (e.g., C18 column) with UV detection (e.g., at 214 nm). A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • Causality: HPLC provides the specificity and sensitivity needed for accurate quantification, separating the peptide of interest from any potential impurities.[13][14] A calibration curve ensures the relationship between peak area and concentration is accurately defined.

  • Data Analysis:

    • Action: Generate a linear regression from the calibration standards (Peak Area vs. Concentration). Use this equation to calculate the concentration of the diluted samples.

    • Action: Multiply the calculated concentration by the dilution factor to determine the final solubility of each peptide in mg/mL or mM.

Comparative Data Summary

The following table presents expected results from the described experimental protocol, based on the theoretical principles of hydrophobicity.

ParameterIle-Ile DipeptideVal-Val DipeptideJustification
Structure Two isoleucine residuesTwo valine residues-
Molecular Weight 244.34 g/mol 216.29 g/mol -
Relative Hydrophobicity HigherLowerIle contains an extra CH₂ group per residue compared to Val, increasing its nonpolar surface area.[7][9]
Expected Solubility (pH 7.4 PBS, 25°C) ~3.5 mg/mL ~6.0 mg/mL The greater hydrophobicity and potential for more stable aggregation of Ile-Ile leads to lower aqueous solubility.[5][15]
Aggregation Propensity HigherLowerStronger intermolecular hydrophobic interactions promote self-assembly and reduce favorable interactions with water.[4]

Note: The solubility values are illustrative and based on established chemical principles. Actual experimental values may vary slightly based on exact conditions and purity.

Conclusion

The comparative analysis of Ile-Ile and Val-Val dipeptides provides a clear illustration of how subtle changes in amino acid side-chain structure can have a significant impact on a critical physicochemical property like solubility. The additional methyl group in isoleucine renders the Ile-Ile dipeptide substantially more hydrophobic than the Val-Val dipeptide. This increased hydrophobicity enhances the propensity for intermolecular aggregation, thereby reducing the peptide's solubility in aqueous media.

For researchers in drug development and peptide chemistry, this guide underscores the importance of considering the specific amino acid composition when designing sequences. The lower solubility of Ile-rich peptides may necessitate specific formulation strategies, such as the use of co-solvents or pH modification, to achieve desired concentrations for in vitro and in vivo applications.[16][17] The robust, self-validating experimental protocol detailed herein provides a reliable framework for obtaining empirical solubility data to guide such decisions.

References
  • Hofmann, J., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Available at: [Link]

  • Krylov, D., et al. (1998). Packing and hydrophobicity effects on protein folding and stability: Effects of β-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded α-helical coiled coils/leucine zippers. ResearchGate. Available at: [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PubMed Central. Available at: [Link]

  • Hofmann, J., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. PubMed Central. Available at: [Link]

  • Wrabl, J. O., & Hilser, V. J. (2010). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. PubMed Central. Available at: [Link]

  • Paul, S., & Paul, S. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. PubMed Central. Available at: [Link]

  • Shankar, S., et al. (2020). Self-Assembly in Peptides Containing β-and γ-amino Acids. PubMed. Available at: [Link]

  • Powers, E. T., & Murphy, R. M. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Dressman, J., et al. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Available at: [Link]

  • ExPASy. (n.d.). Hydrophobicity scales. Available at: [Link]

  • Hudson, P. S., et al. (2016). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PubMed Central. Available at: [Link]

  • Ayanda, O. S., et al. (2022). Self-Assembly Peptides-a Review. Science Publications. Available at: [Link]

  • Robinson, B. (n.d.). Branched-Chain Amino Acids: Valine, Leucine and Isoleucine. The Fundamentals of Biochemistry: Interactive Tutorials. Available at: [Link]

  • Shankar, S., et al. (2020). Self-Assembly in Peptides containing beta-and gamma-amino acids. ResearchGate. Available at: [Link]

  • Simm, S., et al. (2016). 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. PubMed. Available at: [Link]

  • Meabon, J. S. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. Available at: [Link]

  • GenScript. (2017). PEPTIDE SOLUBILITY GUIDELINES. Available at: [Link]

  • Stankov, K., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Self-assembling peptide. Available at: [Link]

  • Malenović, A., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica. Available at: [Link]

  • Deadman, J., et al. (2023). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. Available at: [Link]

  • Peterson, J. R., et al. (2022). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences. Available at: [Link]

  • Marini, D. M., et al. (2002). Left-Handed Helical Ribbon Intermediates in the Self-Assembly of a β-Sheet Peptide. Nano Letters. Available at: [Link]

  • de Campos, D. P., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • GenicBio. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Available at: [Link]

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology. Available at: [Link]

Sources

Comparative

Technical Comparative Guide: Circular Dichroism Analysis of Ile-Ile Supramolecular Assemblies

Executive Summary: The Supramolecular Challenge The analysis of Isoleucine-Isoleucine (Ile-Ile) dipeptides presents a unique challenge in structural biology. Unlike globular proteins, Ile-Ile does not fold into a single...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Supramolecular Challenge

The analysis of Isoleucine-Isoleucine (Ile-Ile) dipeptides presents a unique challenge in structural biology. Unlike globular proteins, Ile-Ile does not fold into a single stable native state; rather, it undergoes hierarchical self-assembly . Driven by the hydrophobicity of the isoleucine side chains, these dipeptides stack into highly ordered peptide nanotubes (PNTs) and hydrogels.

Standard Circular Dichroism (CD) protocols designed for proteins often fail with Ile-Ile because the signal of the monomeric dipeptide is negligible (dominated by end effects), while the supramolecular assembly generates a massive, often shifted, signal arising from long-range chiral ordering.

This guide objectively compares CD against orthogonal techniques (FTIR, NMR, Cryo-TEM) and provides a field-validated protocol for characterizing the secondary structure transition of Ile-Ile from random monomers to


-sheet-rich nanotubes.

Comparative Analysis: CD vs. Alternatives

In the context of Ile-Ile self-assembly, no single technique provides a complete picture. The table below synthesizes the strengths and limitations of CD relative to its primary alternatives.

Table 1: Technical Comparison of Structural Analysis Methods
FeatureCircular Dichroism (CD) FTIR Spectroscopy Solution NMR Thioflavin T (ThT)
Primary Output Global secondary structure (

content) & Supramolecular chirality
Local bond environment (Amide I band)Atomic-level resolution & chemical shiftsAggregation kinetics (Amyloid-specific)
Ile-Ile Specificity High: Detects the onset of nanotube stacking (chiral twist).Medium: Confirms

-sheet H-bonding (1630 cm⁻¹).
High: Identifies specific residue interactions.Low: Only indicates presence of fibrils.
Sample State Liquid (transparent). Fails in thick gels due to scattering.Liquid, Gel, or Solid (ATR). Best for hydrogels. Liquid only. Requires deuterated solvents (

).
Liquid.
Time Resolution Seconds (Real-time kinetics).Minutes.Hours.Seconds.
Key Limitation Solvent absorption (<190 nm) & Light Scattering artifacts.Water absorption interferes with Amide I (requires

subtraction).
Low sensitivity; requires high concentration.Indirect measurement; dye interference.
Decision Logic for Method Selection

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the physical state of your Ile-Ile sample.

MethodSelection Start Start: Ile-Ile Sample State StateCheck Is the sample a clear solution or a turbid gel? Start->StateCheck ClearSol Clear / Slightly Hazy Solution StateCheck->ClearSol Low Conc (<2 mg/mL) TurbidGel Opaque Hydrogel / Solid StateCheck->TurbidGel High Conc (>5 mg/mL) CD_Path Primary: Far-UV CD (0.1 - 1.0 mm path) ClearSol->CD_Path FTIR_Path Primary: ATR-FTIR (Amide I Band) TurbidGel->FTIR_Path Validation Validation Step: Is HT Voltage > 700V? CD_Path->Validation FTIR_Detail Detects: Intermolecular Beta-Sheets FTIR_Path->FTIR_Detail CD_Detail Detects: Monomer-to-Nanotube Transition CryoTEM Complementary: Cryo-TEM (Visual Confirmation) CD_Detail->CryoTEM FTIR_Detail->CryoTEM Validation->FTIR_Path Yes (Scattering High) Validation->CD_Detail No (Valid Data)

Figure 1: Decision matrix for selecting the optimal structural characterization technique for Ile-Ile peptides.

Deep Dive: The CD Signature of Ile-Ile

To accurately interpret CD data for Ile-Ile, one must distinguish between the molecular and supramolecular signals.

The Monomer (Random Coil)

At low concentrations or in organic solvents (e.g., HFIP) where assembly is suppressed, Ile-Ile exhibits a characteristic "random coil" spectrum:

  • Strong negative band: ~195-200 nm.

  • Weak/No signal: >210 nm.

The Nanotube Assembly ( -Sheet)

As the peptide self-assembles (triggered by water addition or concentration increase), the spectrum shifts dramatically. The formation of PNTs is driven by intermolecular hydrogen bonding resembling antiparallel


-sheets.[1]
  • Positive band: ~195 nm (

    
     transition).
    
  • Negative band: ~216-220 nm (

    
     transition).
    
  • Red Shift: In highly ordered nanotubes, the negative minimum may shift to 220-225 nm due to excitonic coupling between stacked aromatic/hydrophobic residues and light scattering effects (absorption flattening).

Critical Insight: Unlike long proteins, the intensity of the CD signal in Ile-Ile nanotubes often arises from supramolecular chirality —the twist of the nanotube itself—rather than just the individual peptide bonds.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize artifacts common in aggregating peptide systems.

Reagents & Equipment
  • Peptide: Ile-Ile (Lyophilized, >95% purity).

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for monomerization; Ultra-pure water for assembly.

  • Cuvette: Quartz, 0.1 mm path length (demountable) and 1.0 mm path length.

  • Instrument: CD Spectropolarimeter (e.g., J-1500 or Chirascan).

Step-by-Step Methodology
Phase 1: Sample Preparation (The "Reset")
  • Monomerization: Dissolve lyophilized Ile-Ile in 100% HFIP to a stock concentration of 10 mg/mL. This breaks pre-existing aggregates. Verify clear solution.

  • Aliquot & Dry: Aliquot the stock into microcentrifuge tubes and evaporate the HFIP (vacuum centrifuge) to create a peptide film.

  • Trigger Assembly: Rehydrate the film with ultra-pure water to the target concentration (e.g., 1 mg/mL for CD). Vortex for 30 seconds and sonicate for 1 minute.

  • Aging: Allow the sample to sit for 30-60 minutes. Ile-Ile assembly is kinetic; measurements taken immediately may differ from equilibrium.

Phase 2: CD Measurement
  • Baseline: Measure the solvent blank (water) using the exact same cuvette and orientation.

  • Loading: Load 1 mg/mL sample into a 0.1 mm path length cuvette.

    • Expert Tip: Do not use 10 mm cuvettes. The high absorbance of water below 185 nm combined with peptide scattering will cause High Tension (HT) voltage spikes, invalidating data.

  • Parameters:

    • Range: 260 nm to 185 nm.

    • Bandwidth: 1 nm.

    • Scanning Speed: 50 nm/min.

    • Accumulations: 3-5 scans (averaged).

  • HT Voltage Check (Self-Validation): Monitor the HT voltage channel. If HT > 600-700V at any point (usually <195 nm), the detector is starved of photons. Data below this wavelength is noise and must be discarded.

Phase 3: Data Processing
  • Subtraction: Subtract the baseline spectrum from the sample spectrum.

  • Conversion: Convert Raw Ellipticity (

    
    , mdeg) to Mean Residue Ellipticity (
    
    
    
    ):
    
    
    • 
      : Mean Residue Weight (MW of Ile-Ile / 2).
      
    • 
      : Path length in cm (0.01 cm).
      
    • 
      : Concentration in mg/mL.
      

Visualization of the Analytical Workflow

The following diagram details the experimental logic, highlighting critical quality control checkpoints (QC).

CD_Protocol Prep 1. HFIP Solubilization (Reset Structure) Trigger 2. Water Addition (Trigger Assembly) Prep->Trigger QC1 QC: Visual Clarity Trigger->QC1 QC1->Trigger Cloudy (Dilute) Load 3. Load Cuvette (0.1 mm Path) QC1->Load Clear Scan 4. Spectral Scan (185-260 nm) Load->Scan QC2 QC: HT Voltage < 700V? Scan->QC2 Process 5. Convert to MRE (deg cm² dmol⁻¹) QC2->Process Pass Discard Discard Data < Cutoff Wavelength QC2->Discard Fail Discard->Process Truncated Data

Figure 2: Step-by-step CD acquisition workflow with integrated quality control checkpoints.

Interpretation of Results

When analyzing the processed data, use the following benchmarks to determine the structural state of the Ile-Ile peptide.

Table 2: Spectral Fingerprints of Ile-Ile
Secondary StructureMinima (nm)Maxima (nm)Interpretation
Random Coil 195 - 200NoneMonomeric state. No assembly.

-Sheet (Nanotube)
216 - 218195 - 198Classic Assembly. Indicates formation of ordered nanotubes.
Aggregated

-Sheet
220 - 225> 200 (Broad)Red Shift. Indicates large bundles or lateral stacking of nanotubes. Often accompanied by flattening of the spectrum due to scattering.
Troubleshooting "Flat" Spectra

If the spectrum appears flattened or distorted (low intensity peaks):

  • Absorption Flattening: The particles (nanotubes) are too large, casting shadows. Solution: Use a shorter path length (0.01 mm) or move the detector closer to the sample (if instrument allows) to collect scattered light.

  • Linear Dichroism (LD): If the sample is a gel and was flow-aligned during loading, LD artifacts may superimpose on the CD signal. Solution: Rotate the cuvette 90 degrees around the optical axis and re-measure. If the signal changes, LD is present.

References

  • Adler-Abramovich, L., & Gazit, E. (2008). The physical properties of supramolecular peptide assemblies: from building block association to technological applications. Chemical Society Reviews, 37(8), 1694-1707.

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[2] Nature Protocols, 1(6), 2876-2890.

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627.

Sources

Validation

Precision Quantification of Ile-Ile in Protein Hydrolysates: A Comparative Technical Guide

Introduction: The Isobaric Challenge In the landscape of bioactive peptide analysis, the quantification of Isoleucyl-Isoleucine (Ile-Ile) represents a distinct analytical challenge. Often sought for its potential ACE-inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isobaric Challenge

In the landscape of bioactive peptide analysis, the quantification of Isoleucyl-Isoleucine (Ile-Ile) represents a distinct analytical challenge. Often sought for its potential ACE-inhibitory activity or as a quality marker in hydrolyzed proteins (e.g., casein, whey, soy), Ile-Ile is structurally isomeric with Leucyl-Leucine (Leu-Leu) , Isoleucyl-Leucine (Ile-Leu) , and Leucyl-Isoleucine (Leu-Ile) .

All four dipeptides share the same molecular formula (


) and monoisotopic mass (244.179 Da ). Consequently, standard Mass Spectrometry (MS) workflows using Collision-Induced Dissociation (CID) produce identical fragment ions (b- and y-series), rendering them indistinguishable by mass alone.

This guide evaluates and defines the protocols for accurately quantifying Ile-Ile, emphasizing that chromatographic resolution —not mass resolution—is the critical determinant of analytical success.

Methodology Landscape: Comparative Analysis

The following table contrasts the three primary approaches for quantifying Ile-Ile in complex matrices.

FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: HPLC-UV w/ Derivatization Method C: qNMR (Reference)
Principle Chromatographic separation of isomers followed by MRM detection.Pre-column derivatization to enhance hydrophobicity differences + UV/Fluorescence.Quantitative Nuclear Magnetic Resonance spectroscopy.
Selectivity High (via Retention Time + MRM).Medium (Subject to matrix interference).High (Structural resolution).
Sensitivity High (ng/mL range).[1]Medium (µg/mL range).[1][2][3][4]Low (mg/mL range).
Throughput High (10-15 min/sample).Low (Requires reaction time).Low (Long acquisition).[5]
Isomer Resolution Achieved via PFP or C18 columns.Achieved via Marfey’s Reagent or OPA.Distinct chemical shifts (if pure).
Best For Complex hydrolysates, trace analysis. QC labs without MS; high abundance samples.Purity assay of standards.

Deep Dive: The Core Directive (Method A vs. Method B)

Why UHPLC-MS/MS is the Gold Standard

While Method B (Derivatization) is traditional, it introduces variability through reaction kinetics and reagent stability. Method A (UHPLC-MS/MS) is superior for hydrolysates because the mass spectrometer filters out the thousands of non-isobaric peptides in the matrix, leaving the column to resolve only the four isomers (Ile-Ile, Leu-Leu, Ile-Leu, Leu-Ile).

The Critical Mechanism: Standard C18 columns often fail to separate Ile-Ile from Leu-Leu at baseline. The use of Pentafluorophenyl (PFP) stationary phases or specialized High-Strength Silica (HSS) T3 columns provides the necessary selectivity. The PFP phase interacts with the specific shape and electron distribution of the side chains (sec-butyl vs. isobutyl), enhancing separation.

Experimental Protocol: Validated UHPLC-MS/MS Workflow

This protocol is designed for the quantification of Ile-Ile in a complex protein hydrolysate matrix (e.g., casein digest).

Phase 1: Sample Preparation
  • Objective: Remove salts and large proteins to protect the LC-MS system.

  • Step 1: Dilute hydrolysate to ~1 mg/mL in 0.1% Formic Acid (FA).

  • Step 2: Centrifuge at 12,000 x g for 10 mins.

  • Step 3 (Critical): Solid Phase Extraction (SPE) using a C18 cartridge.

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: 500 µL supernatant.

    • Wash: 1 mL 5% MeOH (removes salts).

    • Elute: 1 mL 80% ACN/0.1% FA.

    • Evaporate & Reconstitute: Dry under

      
      , reconstitute in Mobile Phase A.
      
Phase 2: Chromatographic Separation (The "Heart" of the Method)
  • Instrument: UHPLC System (e.g., Vanquish, Acquity).[6]

  • Column: Raptor FluoroPhenyl (PFP) or Acquity HSS T3 , 2.1 x 100 mm, 1.8 µm.

    • Why? PFP offers superior isomer selectivity compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient Profile:

    • 0-1 min: 2% B (Isocratic hold for focusing).

    • 1-10 min: 2% -> 15% B (Very shallow gradient is mandatory for isomer separation).

    • 10-12 min: 95% B (Wash).

    • 12-15 min: 2% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Temp: 35°C.

Phase 3: MS/MS Detection (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Transitions (Identical for all isomers - Separation relies on RT):

    • Quantifier:

      
       (y1 ion, Ile/Leu immonium).
      
    • Qualifier:

      
       (b1 fragment internal).
      
  • Validation Requirement: You MUST inject a standard mix containing Ile-Ile, Leu-Leu, Ile-Leu, and Leu-Ile.

    • Success Criterion: Baseline resolution (

      
      ) between the Ile-Ile peak and the nearest isomer.
      

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the analysis.

G Start Protein Hydrolysate Sample SPE SPE Cleanup (C18) Remove Salts/Proteins Start->SPE LC_Choice Chromatographic Selection SPE->LC_Choice C18 Standard C18 Column LC_Choice->C18 Standard PFP PFP / HSS T3 Column (Isomer Selective) LC_Choice->PFP Recommended MS_Detect MS/MS (MRM Mode) Transition: 245.2 -> 132.1 C18->MS_Detect PFP->MS_Detect Data_Eval Data Evaluation Check Retention Time (RT) MS_Detect->Data_Eval Fail Co-elution of Isomers (Quantification Failed) Data_Eval->Fail Single Peak Observed Success Baseline Resolution (Ile-Ile Quantified) Data_Eval->Success 4 Distinct Peaks Observed

Caption: Analytical workflow emphasizing the necessity of specialized chromatography (PFP) to resolve isobaric dipeptides.

Validation & Quality Control (Self-Validating System)

To ensure the "Ile-Ile" peak is genuine and not a co-eluting Leu-Leu, follow this Standard Addition Strategy :

  • Run Blank Matrix: Confirm no interference at the expected RT.

  • Run Standard Mix: Inject a mixture of Ile-Ile, Leu-Leu, Ile-Leu, Leu-Ile (1 µM each). Record RTs.

    • Example Order: Ile-Ile often elutes slightly earlier than Leu-Leu on PFP phases due to steric hindrance of the sec-butyl group.

  • Spike Sample: Spike the hydrolysate with authentic Ile-Ile standard.

    • Pass: The specific peak area increases; no shoulder or splitting occurs.

    • Fail: Peak splitting indicates the original peak was likely an isomer or the separation is insufficient.

References

  • Differentiation of Leucine and Isoleucine by Integrated LC–MS Analysis. Analytical Chemistry. (2016). Describes the fundamental challenges and MS^3 solutions for distinguishing Leu/Ile residues. [Link]

  • Separation of Low Levels of Isoleucine from Leucine Using UPLC. Waters Application Note. (2012). Provides chromatographic evidence for baseline resolution of these isomers using specialized columns. [Link]

  • Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. SCIEX Technical Note. (2022). Discusses advanced MS fragmentation (EAD) to distinguish side chains without chromatography, a future-proof alternative. [Link]

  • Quantification of Bioactive Peptides in Hydrolysates. Journal of Agricultural and Food Chemistry. (General reference for hydrolysate matrix preparation). [Link]

Sources

Safety & Regulatory Compliance

Handling

Technical Guide: PPE &amp; Handling Protocols for Ile-Ile (Isoleucyl-Isoleucine)

[1] Executive Summary: The "Dual-Protection" Protocol[1] Handling Isoleucyl-Isoleucine (Ile-Ile) requires a shift in perspective from standard toxicological safety to Dual-Protection Methodology .[1] While Ile-Ile (CAS 3...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Dual-Protection" Protocol[1]

Handling Isoleucyl-Isoleucine (Ile-Ile) requires a shift in perspective from standard toxicological safety to Dual-Protection Methodology .[1] While Ile-Ile (CAS 3321-03-7) is classified as non-hazardous under GHS standards [1], the primary operational risks are particulate inhalation (mechanical irritation) and sample integrity compromise (hydrophobic aggregation and keratin contamination).[1]

This guide synthesizes regulatory compliance with field-proven techniques to ensure both researcher safety and experimental reproducibility.[1][2][3]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific hazards associated with this dipeptide.[1]

Hazard CategorySpecific RiskMechanism of ActionSeverity
Biological LowIle-Ile is a physiological dipeptide; no known acute toxicity.[1]Low
Physical Dust InhalationFine powders can mechanically irritate the respiratory tract.[1]Moderate
Chemical HydrophobicityRequires organic solvents (DMSO, DMF, Methanol) for high-concentration solubilization.[1] These solvents are the primary safety risk. High (Solvent dependent)
Operational Static ChargeHydrophobic amino acids are prone to static cling, leading to mass loss and aerosolization during weighing.N/A (Data Integrity Risk)

Personal Protective Equipment (PPE) Matrix

Do not use a "one-size-fits-all" approach. PPE must adapt to the state of the matter (Solid vs. Solution).[1]

Table 1: PPE Specifications by Operational Phase
PPE ComponentPhase 1: Solid Handling (Weighing)Phase 2: Solubilization (Liquid Handling)Technical Rationale
Gloves Nitrile (4 mil) Double-Glove Nitrile or Butyl Rubber Ile-Ile is harmless, but if dissolving in DMSO , standard nitrile degrades.[1] Double gloving prevents solvent permeation carrying the peptide through the skin [2].[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesProtects against powder drift (Phase 1) and solvent splash (Phase 2).[1]
Respiratory N95 (if open bench) or None (if in Hood)Fume Hood (Mandatory)Prevents inhalation of particulates.[1] Phase 2 requires a hood to manage solvent vapors.[1]
Body Standard Lab Coat (Cotton/Poly)Chemical Resistant Apron (Optional)Standard protection is sufficient unless handling large volumes (>1L) of solvent.[1]
Footwear Closed-toe, non-perforatedClosed-toe, chemical resistantStandard laboratory requirement.[1][4]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: If using Trifluoroacetic acid (TFA) for solubilization, standard nitrile gloves are insufficient. You must switch to extended-cuff neoprene or butyl rubber gloves .[1]

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing (The Static Control Loop)

Hydrophobic peptides like Ile-Ile possess high surface area and low moisture content, making them susceptible to electrostatic forces.[1]

  • Equilibration: Remove the Ile-Ile container from -20°C storage and allow it to reach room temperature before opening.

    • Why? Opening a cold container attracts atmospheric moisture, causing the hygroscopic powder to clump and degrade [3].[1]

  • Static Neutralization: Use an anti-static gun or ionizing bar inside the weighing shield.[1]

    • Why? This prevents the "jumping powder" phenomenon, ensuring the mass on the balance matches the mass in the tube.[1]

  • Transfer: Use a stainless steel spatula (avoid plastic).[1] Weigh directly into the final vessel to minimize transfer losses.[1]

Phase B: Solubilization (The Hydrophobic Challenge)

Ile-Ile is composed of two hydrophobic isoleucine residues.[1] It resists dissolution in neutral water.[1]

  • Solvent Selection:

    • Preferred: 0.1M HCl or dilute Acetic Acid (protonates the amine, increasing polarity).[1]

    • Alternative: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions.[1]

  • The "Paste" Method:

    • Add a small volume of organic solvent (e.g., DMSO) to the powder first to create a "paste" or slurry.

    • Why? This wets the hydrophobic surface area, preventing the formation of floating clumps that resist solvation when the bulk buffer is added [4].

  • Dilution: Slowly add the aqueous buffer to the slurry while vortexing.

Visual Workflow: Safe Weighing & Solubilization

The following diagram illustrates the critical decision points and safety barriers in the handling process.

IleHandling cluster_Solubilization Solubilization Phase (Fume Hood) Storage 1. Storage (-20°C) Equilibrate 2. Equilibrate to RT (Prevent Condensation) Storage->Equilibrate PPE_Check 3. PPE Check (Nitrile + Glasses) Equilibrate->PPE_Check Weighing 4. Weighing (Use Anti-Static Gun) PPE_Check->Weighing Solvent_Choice 5. Solvent Selection Weighing->Solvent_Choice Paste_Method 6. 'Paste' Method (Wet hydrophobic surface) Solvent_Choice->Paste_Method Add DMSO/DMF Dilute 7. Dilute with Buffer Paste_Method->Dilute Waste 8. Disposal (Solvent Stream) Dilute->Waste Excess/Spills

Figure 1: Operational workflow for handling hydrophobic Ile-Ile, emphasizing moisture control and solubility tactics.

Disposal & Environmental Safety[1][4][5]

Even though Ile-Ile is non-toxic, the solvent dictates the disposal path.[1]

  • Solid Waste: Contaminated weigh boats and gloves should be disposed of in standard laboratory solid waste.[1]

  • Liquid Waste:

    • Aqueous Solutions: If dissolved in buffers (PBS, Tris) with no hazardous additives, drain disposal is often permissible (consult local EHS regulations).[1]

    • Organic Solutions: Solutions containing DMSO, DMF, or Methanol must be segregated into Halogenated or Non-Halogenated Organic Waste streams. Do not pour DMSO solutions down the sink.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact (Powder): Wash with soap and water.[1][5][6]

  • Skin Contact (DMSO Solution): Immediately wash with copious amounts of water.[1] Do not use soap immediately , as DMSO drives solutes through the skin; flushing the solvent away is the priority.[1]

  • Spill Cleanup:

    • Dampen a paper towel (to prevent dust generation).[1]

    • Wipe up the powder.[1]

    • Clean the surface with 70% Ethanol to remove hydrophobic residue.[1]

References

  • University of California, Berkeley. (2023).[1] Glove Selection Guide: Chemical Resistance of Gloves. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018).[1] Hydrophobic peptide tags as tools in bioseparation. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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